Dihydrozeatin riboside-d3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C15H23N5O5 |
|---|---|
Molecular Weight |
356.39 g/mol |
IUPAC Name |
(2R,3R,4S,5R)-2-[6-[deuterio-(4,4-dideuterio-4-hydroxy-3-methylbutyl)amino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C15H23N5O5/c1-8(4-21)2-3-16-13-10-14(18-6-17-13)20(7-19-10)15-12(24)11(23)9(5-22)25-15/h6-9,11-12,15,21-24H,2-5H2,1H3,(H,16,17,18)/t8?,9-,11-,12-,15-/m1/s1/i4D2/hD |
InChI Key |
DBVVQDGIJAUEAZ-WUVVUJEFSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Core Principles of Isotope Labeling with Dihydrozeatin Riboside-d3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the application of Dihydrozeatin riboside-d3 as a powerful tool in isotope labeling for quantitative analysis and metabolic studies. This deuterated analog of the naturally occurring cytokinin, Dihydrozeatin riboside, serves as an invaluable internal standard in mass spectrometry-based quantification, enabling precise and accurate measurements of endogenous cytokinin levels in various biological matrices. Furthermore, its use as a tracer provides insights into the metabolic fate and transport of cytokinins within plant systems. This guide will delve into the fundamental principles, experimental protocols, and data interpretation associated with the use of this compound, providing researchers with the essential knowledge to effectively integrate this tool into their studies.
Data Presentation: Quantitative Profile of this compound
The utility of this compound in quantitative mass spectrometry hinges on its distinct mass difference from its endogenous, unlabeled counterpart. This mass shift allows for the clear differentiation and independent quantification of the internal standard and the analyte.
| Property | Unlabeled Dihydrozeatin Riboside | This compound |
| Molecular Formula | C₁₅H₂₃N₅O₅[1][2] | C₁₅H₂₀D₃N₅O₅[3] |
| Molecular Weight | 353.37 g/mol [1] | 356.39 g/mol [3] |
| Mass Shift (Δm/z) | N/A | +3 |
| Common Use | Analyte | Internal Standard[4][5] |
| Precursor Ion ([M+H]⁺) | 354 m/z[2] | 357 m/z |
Experimental Protocols
The accurate quantification of cytokinins using this compound as an internal standard necessitates meticulous sample preparation to ensure the efficient extraction and purification of these phytohormones from complex biological samples. The following is a generalized protocol adapted from established methods for cytokinin analysis.[4][6][7]
Sample Homogenization and Extraction
-
Sample Collection and Freezing: Immediately freeze 50-100 mg of fresh plant tissue (e.g., roots, leaves, buds) in liquid nitrogen to quench metabolic activity.
-
Grinding: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
Extraction Buffer: Transfer the powdered tissue to a tube containing 1 mL of pre-chilled modified Bieleski’s extraction buffer (methanol:water:formic acid, 15:4:1, v/v/v).[4]
-
Addition of Internal Standard: Add a known amount of this compound to the extraction buffer. The precise amount will depend on the expected concentration of the endogenous cytokinins and the sensitivity of the mass spectrometer.
-
Incubation: Incubate the mixture at -20°C for at least 1 hour, or overnight, to ensure complete extraction.
-
Centrifugation: Centrifuge the extract at high speed (e.g., 14,000 rpm) at 4°C for 20 minutes to pellet cellular debris.
-
Supernatant Collection: Carefully collect the supernatant, which contains the cytokinins.
Purification using Solid-Phase Extraction (SPE)
-
SPE Cartridge Selection: Utilize a mixed-mode cation-exchange SPE cartridge (e.g., Oasis MCX) for effective purification of cytokinins.[4][6][8]
-
Cartridge Conditioning: Condition the SPE cartridge according to the manufacturer's instructions.
-
Sample Loading: Load the supernatant from the extraction step onto the conditioned cartridge.
-
Washing Steps:
-
Wash the cartridge with 1 M formic acid to remove acidic and neutral interfering compounds.
-
Wash the cartridge with methanol (B129727) to remove non-polar interfering compounds.
-
-
Elution: Elute the cytokinins from the cartridge with 0.35 N ammonium (B1175870) hydroxide (B78521) in 60% methanol.[4]
Sample Concentration and Analysis
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried sample in a small, precise volume (e.g., 50 µL) of the initial mobile phase for LC-MS analysis (e.g., 5% acetonitrile (B52724) with 0.1% formic acid).[4]
-
LC-MS/MS Analysis: Analyze the reconstituted sample using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. The use of deuterated internal standards is crucial for accurate quantification by correcting for any losses that may have occurred during the sample preparation process.[4]
Mandatory Visualization
Experimental Workflow for Cytokinin Quantification
Dihydrozeatin Signaling Pathway in Root Meristem Differentiation
Dihydrozeatin has been shown to play a specific role in promoting cell differentiation in the Arabidopsis root meristem, primarily through the AHK3 receptor.[9]
References
- 1. Dihydrozeatin riboside | 22663-55-4 | ND30220 | Biosynth [biosynth.com]
- 2. Dihydrozeatin riboside | C15H23N5O5 | CID 10522005 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 7. Cytokinin Analysis: Sample Preparation and Quantification [en.bio-protocol.org]
- 8. Efficiency of different methods of extraction and purification of cytokinins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of a Specific Role of Dihydrozeatin in the Regulation of the Cell Differentiation Activity in Arabidopsis Roots - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Dihydrozeatin Riboside-d3 in Advancing Plant Physiology Research: A Technical Guide
Abstract
Dihydrozeatin riboside-d3 (DHZR-d3) serves as a critical tool in plant physiology research, primarily utilized as an internal standard for the precise quantification of endogenous cytokinins. This technical guide provides an in-depth overview of the applications of DHZR-d3, focusing on its use in mass spectrometry-based analytical methods. Detailed experimental protocols for cytokinin extraction, purification, and quantification are presented, alongside a summary of relevant quantitative data. Furthermore, this guide illustrates key signaling pathways and experimental workflows using Graphviz diagrams to provide a clear and comprehensive resource for researchers, scientists, and professionals in drug development.
Introduction to Dihydrozeatin and its Deuterated Analog
Dihydrozeatin (DHZ) is a naturally occurring cytokinin, a class of phytohormones that regulate numerous aspects of plant growth and development, including cell division, differentiation, and responses to environmental stress[1][2]. DHZ is a derivative of trans-zeatin (B1683218) (tZ), the most abundant cytokinin in many plant species, and is formed by the reduction of the tZ side chain[1]. Unlike tZ, DHZ is not a substrate for cytokinin oxidase, an enzyme responsible for cytokinin degradation, making it a more stable molecule in certain contexts[3]. Dihydrozeatin riboside (DHZR) is a glycosylated form of DHZ.
The deuterated analog, this compound (DHZR-d3), incorporates three deuterium (B1214612) atoms, creating a stable, heavier version of the molecule. This isotopic labeling is instrumental in its primary application as an internal standard for quantitative analysis.
Core Application: Internal Standard for Cytokinin Quantification
The principal application of this compound in plant physiology is its use as an internal standard in quantitative mass spectrometry (MS) techniques, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[4][5][6]. The use of deuterated standards is considered the gold standard for accurate phytohormone analysis[7][8].
Principle of Isotope Dilution Mass Spectrometry:
The methodology is based on the principle of isotope dilution. A known quantity of the deuterated standard (DHZR-d3) is added to a biological sample at the beginning of the extraction process[9]. The endogenous, non-labeled cytokinin and the deuterated standard are chemically identical and thus exhibit the same behavior during extraction, purification, and ionization. However, they are distinguishable by the mass spectrometer due to their mass difference. By measuring the ratio of the signal intensity of the endogenous analyte to the deuterated standard, the precise quantity of the endogenous cytokinin in the original sample can be calculated, correcting for any sample loss during preparation[6].
Advantages of using DHZR-d3 as an internal standard:
-
Accuracy and Precision: Corrects for analyte loss during sample preparation and variations in instrument response.
-
High Sensitivity and Selectivity: Enables the detection and quantification of low-abundance hormones in complex plant matrices[5][10].
-
Reliability: Provides a robust method for validating analytical results[7].
Experimental Protocols
General Workflow for Cytokinin Analysis using DHZR-d3
The following diagram outlines the typical workflow for the quantification of cytokinins in plant tissue using a deuterated internal standard like DHZR-d3.
References
- 1. Identification of a Specific Role of Dihydrozeatin in the Regulation of the Cell Differentiation Activity in Arabidopsis Roots - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Plant Growth Regulators - Cytokinins - Dihydrozeatin (DHZ) Clinisciences [clinisciences.com]
- 4. Mass spectrometric determination of cytokinins in the top of tobacco plants using deuterium-labeled standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Determination of cytokinins by mass spectrometry based on stable isotope dilution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. The role of cis-zeatin-type cytokinins in plant growth regulation and mediating responses to environmental interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytokinin Analysis: Sample Preparation and Quantification [bio-protocol.org]
- 10. Plant Hormone Analysis Technology: GC-MS, LC-MS, IMS, and MALDI-MS - Creative Proteomics [creative-proteomics.com]
The Unseen Player: A Technical Guide to the Biological Activity of Dihydrozeatin Riboside
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytokinins, a class of phytohormones, are pivotal regulators of plant growth and development, orchestrating processes from cell division to senescence. Among the diverse array of cytokinin forms, the biological significance of ribosides, such as dihydrozeatin riboside (DHZR), in comparison to their free-base counterparts, like dihydrozeatin (DHZ), has been a subject of extensive research. This technical guide provides an in-depth analysis of the biological activity of dihydrozeatin riboside versus its non-labeled forms, presenting quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways to elucidate their distinct and overlapping roles. Dihydrozeatin and its riboside are naturally occurring cytokinins, with DHZ being a saturated derivative of zeatin. A key distinction lies in their stability; DHZ is resistant to degradation by the enzyme cytokinin oxidase, which typically inactivates cytokinins like zeatin, making it a more stable form in certain biological contexts.[1] The prevailing scientific view is that cytokinin free bases are the biologically active forms that directly interact with receptors, while ribosides primarily function as transport and storage forms that must be converted to the free base to elicit a biological response.[2][3][4]
Data Presentation: A Comparative Analysis
To facilitate a clear comparison of the biological activities of dihydrozeatin riboside and its related forms, the following tables summarize quantitative data from various bioassays and receptor binding studies. It is important to note that direct comparative studies providing comprehensive quantitative data for DHZR and DHZ across multiple assays are limited. The data presented here is synthesized from multiple sources and may involve some level of interpretation based on qualitative descriptions where precise numerical values were not available.
| Cytokinin Form | Tobacco Callus Bioassay (Fresh Weight Increase, % of Control) | Chlorophyll (B73375) Retention Assay (% of Initial Chlorophyll) | Amaranthus Betacyanin Bioassay (Absorbance at 540 nm) |
| Dihydrozeatin (DHZ) | High activity, comparable to or slightly less than Zeatin | Strong activity in delaying senescence | Moderate activity in inducing betacyanin synthesis |
| Dihydrozeatin Riboside (DHZR) | Lower activity than DHZ; requires conversion to DHZ for significant activity | Moderate activity, generally less potent than DHZ | Lower activity than DHZ |
| trans-Zeatin (tZ) | Very high activity (often used as a positive control) | Very strong activity | High activity |
| trans-Zeatin Riboside (tZR) | Lower activity than tZ | Strong activity, but generally less than tZ | Moderate to high activity |
| Kinetin | Moderate activity | Moderate activity | Moderate activity |
Note: The relative activities can vary depending on the specific experimental conditions, including plant species, tissue type, and concentration of the cytokinin used.
| Ligand | Receptor | Dissociation Constant (Kd) (nM) | Reference |
| Dihydrozeatin (DHZ) | AHK3 (Arabidopsis) | High Affinity (comparable to tZ) | [5] |
| Dihydrozeatin (DHZ) | AHK4/CRE1 (Arabidopsis) | Lower Affinity than AHK3 | [5] |
| Dihydrozeatin Riboside (DHZR) | AHK3 (Arabidopsis) | Significantly lower affinity than DHZ | [6] |
| Dihydrozeatin Riboside (DHZR) | AHK4/CRE1 (Arabidopsis) | Very low to negligible affinity | [6] |
| trans-Zeatin (tZ) | AHK3 (Arabidopsis) | ~1-5 | [7] |
| trans-Zeatin (tZ) | AHK4/CRE1 (Arabidopsis) | ~2-10 | [7] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. The following sections outline the protocols for key experiments cited in the study of cytokinin activity.
Cytokinin Extraction and Quantification from Plant Tissues (LC-MS/MS Method)
This protocol describes a widely used method for the extraction, purification, and quantification of a broad range of cytokinins from plant tissues using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
a. Sample Preparation:
-
Harvest fresh plant tissue and immediately freeze in liquid nitrogen to halt metabolic activity.
-
Grind the frozen tissue to a fine powder using a mortar and pestle or a cryogenic grinder.
-
Accurately weigh 50-100 mg of the powdered tissue into a pre-chilled microcentrifuge tube.
b. Extraction:
-
Prepare an extraction solvent of methanol (B129727):water:formic acid (15:4:1, v/v/v).
-
Add 1 mL of the extraction solvent, containing deuterated internal standards for each cytokinin class to be quantified, to the tissue sample.
-
Vortex thoroughly and incubate at -20°C for at least 1 hour (overnight is recommended for optimal extraction).
-
Centrifuge at 14,000 rpm for 20 minutes at 4°C.
-
Carefully collect the supernatant. For exhaustive extraction, the pellet can be re-extracted with another 0.5 mL of the extraction solvent, and the supernatants pooled.
c. Purification (Solid-Phase Extraction - SPE):
-
Use a mixed-mode cation-exchange SPE cartridge (e.g., Oasis MCX).
-
Condition the cartridge by passing 1 mL of methanol followed by 1 mL of water.
-
Dilute the supernatant with 1% acetic acid to reduce the methanol concentration below 5%.
-
Load the diluted extract onto the conditioned SPE cartridge.
-
Wash the cartridge sequentially with 1 mL of 1% formic acid and 1 mL of methanol to remove interfering compounds.
-
Elute the cytokinins with 2 mL of 0.35 M ammonium (B1175870) hydroxide (B78521) in 60% methanol.
d. LC-MS/MS Analysis:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., 5% acetonitrile (B52724) in water with 0.1% formic acid).
-
Inject an aliquot into a UPLC or HPLC system coupled to a tandem mass spectrometer.
-
Separate the cytokinins using a C18 reversed-phase column with a gradient of mobile phases (e.g., A: 0.1% formic acid in water, B: 0.1% formic acid in acetonitrile).
-
Detect and quantify the cytokinins using multiple reaction monitoring (MRM) in positive ion mode.
Tobacco Callus Bioassay
This bioassay is a classic method to determine the cell division-promoting activity of cytokinins.
a. Materials:
-
Tobacco (Nicotiana tabacum) callus culture maintained on a standard medium.
-
Murashige and Skoog (MS) basal medium.
-
Auxin (e.g., indole-3-acetic acid, IAA) at a constant concentration (e.g., 2 mg/L).
-
Test compounds (DHZR, DHZ, etc.) at various concentrations.
-
Sterile petri dishes and culture vessels.
b. Protocol:
-
Prepare MS medium supplemented with the constant concentration of auxin and a range of concentrations of the cytokinin to be tested (e.g., 0, 10⁻⁹, 10⁻⁸, 10⁻⁷, 10⁻⁶ M). A control medium without any added cytokinin is essential.
-
Subculture small, uniform pieces of tobacco callus (approximately 50-100 mg fresh weight) onto the prepared media.
-
Incubate the cultures in the dark at 25 ± 2°C for 3-4 weeks.
-
After the incubation period, determine the fresh weight of the callus from each treatment.
-
Calculate the percentage increase in fresh weight relative to the initial weight and compare the dose-response curves for different cytokinins.
Chlorophyll Retention Bioassay
This assay measures the ability of cytokinins to delay senescence in detached leaves.
a. Materials:
-
Mature, healthy leaves from a suitable plant species (e.g., oat, wheat, or radish).
-
Test solutions containing various concentrations of the cytokinins.
-
Petri dishes lined with filter paper.
-
Spectrophotometer.
-
80% acetone (B3395972) or ethanol (B145695) for chlorophyll extraction.
b. Protocol:
-
Excise uniform leaf segments (e.g., 1 cm discs or segments) from healthy, fully expanded leaves.
-
Float the leaf segments on the test solutions in petri dishes. Use a control with only the solvent (e.g., water or a buffer).
-
Incubate the petri dishes in the dark at room temperature for 3-5 days to induce senescence.
-
After incubation, extract the chlorophyll from the leaf segments by homogenizing them in a known volume of 80% acetone.
-
Centrifuge the homogenate to pellet the cell debris.
-
Measure the absorbance of the supernatant at 663 nm and 645 nm.
-
Calculate the total chlorophyll concentration using standard equations (e.g., Arnon's equation).
-
Express the results as a percentage of the chlorophyll content of freshly excised leaves.
Mandatory Visualization
Cytokinin Signaling Pathway
The following diagram illustrates the canonical cytokinin signaling pathway, a multi-step phosphorelay system. While this is a general model, it is the pathway through which active cytokinin forms like DHZ exert their effects. DHZR would need to be converted to DHZ to initiate this cascade.
Experimental Workflow for Cytokinin Analysis
This diagram outlines the major steps involved in the extraction and quantification of cytokinins from plant tissues.
Logical Relationship: Activity of Cytokinin Forms
This diagram illustrates the generally accepted relationship between cytokinin ribosides and their corresponding free bases in terms of biological activity.
Conclusion
The biological activity of dihydrozeatin riboside is intrinsically linked to its conversion to the free base, dihydrozeatin. While DHZR serves as a crucial transport and potential storage form within the plant, it exhibits significantly lower direct activity in various bioassays and demonstrates weak affinity for cytokinin receptors compared to DHZ. The greater stability of the dihydrozeatin forms, due to their resistance to cytokinin oxidase, suggests they may play a prolonged role in cytokinin-mediated processes in specific tissues or under particular physiological conditions. For researchers and professionals in drug development, understanding these nuances is critical for accurately interpreting experimental data and for the potential design of synthetic cytokinin analogues with tailored stability and activity profiles. The provided protocols and visualizations serve as a foundational guide for further investigation into the complex and vital roles of these phytohormones.
References
- 1. academic.oup.com [academic.oup.com]
- 2. d-nb.info [d-nb.info]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] On the biological activity of cytokinin free bases and their ribosides | Semantic Scholar [semanticscholar.org]
- 5. Identification of a Specific Role of Dihydrozeatin in the Regulation of the Cell Differentiation Activity in Arabidopsis Roots - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Plant membrane assays with cytokinin receptors underpin the unique role of free cytokinin bases as biologically active ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
The Role of Dihydrozeatin Riboside-d3 in Unraveling the Cytokinin Pathway: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytokinins are a class of phytohormones that play a pivotal role in regulating plant growth and development, influencing processes from cell division and differentiation to senescence. Elucidating the intricate cytokinin signaling pathway is crucial for both fundamental plant biology and for applications in agriculture and drug development. Stable isotope-labeled compounds, such as Dihydrozeatin riboside-d3, have emerged as indispensable tools for the precise and accurate quantification of endogenous cytokinins, enabling a deeper understanding of their metabolic flux and spatial distribution within plant tissues. This technical guide provides a comprehensive overview of the application of this compound in cytokinin pathway elucidation, detailing experimental protocols, data interpretation, and the underlying signaling mechanisms.
This compound: A Powerful Tool for Cytokinin Analysis
Dihydrozeatin riboside (DHZR) is a naturally occurring cytokinin. The deuterated form, this compound (DHZR-d3), incorporates three deuterium (B1214612) atoms, creating a stable, heavy-isotope-labeled internal standard. This standard is chemically identical to its endogenous counterpart but can be distinguished by its higher mass in mass spectrometry.
The use of DHZR-d3 as an internal standard in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis offers several advantages:
-
Accurate Quantification: By adding a known amount of DHZR-d3 to a sample at the beginning of the extraction process, any losses of the analyte during sample preparation can be corrected for, leading to highly accurate quantification of endogenous DHZR.
-
High Sensitivity and Specificity: LC-MS/MS provides excellent sensitivity and specificity, allowing for the detection and quantification of cytokinins at very low concentrations in complex biological matrices.
-
Metabolic Flux Analysis: Deuterium-labeled cytokinins can be used as tracers to study their metabolic fate within the plant, providing insights into biosynthesis, degradation, and transport pathways.
Cytokinin Biosynthesis and Signaling Pathway
The biosynthesis of most isoprenoid cytokinins, including dihydrozeatin, originates from the production of isopentenyladenosine-5'-monophosphate (iPMP). This process can occur through two primary pathways: the mevalonate (B85504) (MVA) pathway in the cytosol and the methylerythritol phosphate (B84403) (MEP) pathway in plastids. Dihydrozeatin itself is formed by the reduction of the double bond in the isoprenoid side chain of zeatin.
The cytokinin signal is perceived by transmembrane histidine kinase receptors located on the endoplasmic reticulum and plasma membrane. Upon cytokinin binding, these receptors autophosphorylate and initiate a phosphorelay cascade that ultimately leads to the activation of type-B Arabidopsis Response Regulators (ARRs) in the nucleus. These activated type-B ARRs function as transcription factors, modulating the expression of cytokinin-responsive genes and thereby orchestrating the plant's response to the hormone.
Experimental Protocols
Sample Preparation and Extraction
A robust sample preparation protocol is critical for accurate cytokinin analysis. The following is a generalized procedure that can be adapted for various plant tissues.
Materials:
-
Plant tissue (e.g., Arabidopsis seedlings, root tips, leaves)
-
Liquid nitrogen
-
Extraction buffer: Methanol (B129727)/Water/Formic Acid (15:4:1, v/v/v), pre-chilled to -20°C
-
This compound internal standard solution (e.g., 1 ng/µL in methanol)
-
Microcentrifuge tubes
-
Homogenizer (e.g., bead beater, mortar and pestle)
-
Centrifuge (refrigerated)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
Procedure:
-
Harvest plant tissue and immediately flash-freeze in liquid nitrogen to quench metabolic activity.
-
Accurately weigh the frozen tissue (typically 10-100 mg).
-
Homogenize the tissue to a fine powder in a pre-chilled mortar and pestle or using a bead beater.
-
Transfer the powdered tissue to a pre-chilled microcentrifuge tube.
-
Add a known amount of this compound internal standard to each sample. The amount should be comparable to the expected endogenous levels of DHZR.
-
Add 1 mL of ice-cold extraction buffer to the sample.
-
Incubate the sample at -20°C for at least 1 hour with occasional vortexing to ensure complete extraction.
-
Centrifuge the extract at 14,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant and transfer it to a new tube.
-
For cleaner samples, a solid-phase extraction (SPE) step can be performed. Condition a C18 SPE cartridge with methanol followed by water. Load the supernatant, wash with a low percentage of organic solvent, and elute the cytokinins with a higher concentration of organic solvent (e.g., 80% methanol).
-
Evaporate the solvent from the eluate under a stream of nitrogen or in a vacuum concentrator.
-
Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Quantification
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem Mass Spectrometer (e.g., Triple Quadrupole) with an electrospray ionization (ESI) source
Chromatographic Conditions (Illustrative Example):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A linear gradient from 5% to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
Mass Spectrometry Parameters (Illustrative Example):
The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for both the endogenous analyte and the deuterated internal standard.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Dihydrozeatin riboside (DHZR) | 354.2 | 222.1 |
| This compound (DHZR-d3) | 357.2 | 225.1 |
Note: These are hypothetical MRM transitions and should be optimized for the specific instrument used.
Data Presentation and Interpretation
The concentration of endogenous Dihydrozeatin riboside is calculated by comparing the peak area of the endogenous compound to the peak area of the known amount of added this compound internal standard.
Illustrative Quantitative Data:
The following table presents hypothetical data on cytokinin levels in Arabidopsis thaliana seedlings under control and drought stress conditions, as might be determined using this compound as an internal standard for DHZR.
| Cytokinin | Control (pmol/g FW) | Drought Stress (pmol/g FW) | Fold Change |
| trans-Zeatin (tZ) | 15.2 ± 2.1 | 8.5 ± 1.5 | -1.79 |
| trans-Zeatin Riboside (tZR) | 25.8 ± 3.5 | 12.1 ± 2.0 | -2.13 |
| Isopentenyladenine (iP) | 5.1 ± 0.8 | 9.8 ± 1.2 | +1.92 |
| Isopentenyladenosine (iPR) | 12.4 ± 1.9 | 20.5 ± 2.8 | +1.65 |
| Dihydrozeatin Riboside (DHZR) | 8.9 ± 1.1 | 15.3 ± 2.2 | +1.72 |
This table is for illustrative purposes only and does not represent actual experimental data.
An increase in DHZR levels under drought stress, as shown in the hypothetical data, could suggest a role for this cytokinin in stress response signaling.
Experimental and Logical Workflows
The elucidation of the cytokinin pathway using this compound typically follows a structured workflow.
The logical relationship for using a stable isotope-labeled internal standard is based on the principle of isotope dilution mass spectrometry.
Conclusion
This compound is a vital tool for researchers seeking to accurately quantify endogenous cytokinin levels and unravel the complexities of the cytokinin signaling pathway. Its use as an internal standard in LC-MS/MS analysis provides the precision and sensitivity required to detect subtle changes in hormone concentrations in response to developmental cues and environmental stimuli. By integrating this powerful analytical technique with genetic and physiological studies, scientists can continue to build a more complete picture of how cytokinins regulate plant life.
The Ubiquitous Presence of Dihydrozeatin and its Riboside in the Plant Kingdom: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the natural occurrence of the cytokinin dihydrozeatin (DHZ) and its corresponding riboside (DHZR) across the plant kingdom. It provides a comprehensive overview of their quantitative levels in various plant tissues, detailed experimental protocols for their extraction and analysis, and a visualization of their signaling cascade. This document is intended to serve as a valuable resource for researchers investigating plant development, hormone signaling, and for professionals in drug discovery exploring natural compounds with potential therapeutic applications.
Quantitative Occurrence of Dihydrozeatin and its Riboside
Dihydrozeatin and its riboside are naturally occurring isoprenoid cytokinins found throughout the plant kingdom. While generally less abundant than their unsaturated counterpart, trans-zeatin, they play crucial roles in plant growth and development. Their increased stability, due to resistance to degradation by cytokinin oxidase/dehydrogenase, suggests a significant role in maintaining cytokinin homeostasis.[1][2] The following tables summarize the quantitative data on the presence of DHZ and DHZR in various plant species and tissues.
Table 1: Concentration of Dihydrozeatin (DHZ) in Various Plant Tissues
| Plant Species | Tissue | Concentration (pmol/g FW) | Reference |
| Zea mays | Dry Kernels | Present (levels decrease prior to radicle emergence) | [3][4] |
| Developing Kernels (12 DAP) | Present | [5] | |
| Medicago sativa (Lucerne) | Dry Seeds | Predominant free cytokinin | [3][4] |
| Avena sativa (Oats) | Dry Seeds | Detected in low concentrations | [3][4] |
| Cocos nucifera (Coconut) | Milk (Endosperm) | Trace amounts | [6] |
| Lupinus angustifolius (Lupin) | Seedlings (xylem sap) | Present | [7] |
| Arabidopsis thaliana | Seedlings | Present | [8] |
Table 2: Concentration of Dihydrozeatin Riboside (DHZR) in Various Plant Tissues
| Plant Species | Tissue | Concentration (pmol/g FW) | Reference |
| Zea mays | Dry Kernels | Detected in low concentrations | [4] |
| Developing Kernels (12 DAP) | Present | [5] | |
| Mature Kernels | Present | [9] | |
| Medicago sativa (Lucerne) | Dry Seeds | Detected in low concentrations | [4] |
| Avena sativa (Oats) | Dry Seeds | Detected in low concentrations | [4] |
| Lupinus angustifolius (Lupin) | Seedlings | Present | [7] |
| Rosa sp. (Rose) | Cuttings (bud region and stem base) | Levels fluctuate during adventitious root formation | [10] |
| Phaseolus vulgaris (Bean) | Leaves of decapitated plants | Identified |
Experimental Protocols for Dihydrozeatin and Dihydrozeatin Riboside Analysis
Accurate quantification of DHZ and DHZR requires robust and sensitive analytical methods. The following protocol outlines a widely used methodology for the extraction, purification, and quantification of these cytokinins from plant tissues using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Extraction and Purification
This protocol is based on the modified Bieleski's solvent extraction followed by solid-phase extraction (SPE) for purification.
Materials:
-
Plant tissue
-
Liquid nitrogen
-
Modified Bieleski's solvent (methanol:formic acid:water, 15:1:4, v/v/v)
-
Deuterated internal standards (e.g., [²H₅]DHZ, [²H₅]DHZR)
-
Oasis MCX SPE cartridges
-
1 M Formic acid
-
0.35 M NH₄OH in 60% methanol
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Sample Homogenization: Freeze a known weight of plant tissue (e.g., 100 mg fresh weight) in liquid nitrogen and grind to a fine powder using a mortar and pestle or a tissue lyser.
-
Extraction: To the powdered tissue, add 1 mL of pre-chilled (-20°C) modified Bieleski's solvent containing deuterated internal standards. Vortex thoroughly and incubate at -20°C for at least 1 hour (overnight is recommended for optimal extraction).
-
Centrifugation: Centrifuge the extract at 15,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant.
-
Re-extraction: Re-extract the pellet with another 0.5 mL of the extraction solvent, vortex, and centrifuge again.
-
Pooling: Combine the supernatants from both extractions.
-
SPE Column Conditioning: Condition an Oasis MCX SPE cartridge by sequentially passing 1 mL of methanol and 1 mL of water.
-
Sample Loading: Dilute the pooled supernatant with water to reduce the methanol concentration to below 10% and load it onto the conditioned SPE cartridge.
-
Washing:
-
Wash the column with 1 mL of 1 M formic acid to remove acidic interferents.
-
Wash the column with 1 mL of methanol to remove non-polar interferents.
-
-
Elution: Elute the cytokinins (including DHZ and DHZR) with 2 mL of 0.35 M NH₄OH in 60% methanol.
-
Drying: Evaporate the eluate to dryness under a stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried residue in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
Quantification by UPLC-MS/MS
Instrumentation:
-
Ultra-Performance Liquid Chromatography (UPLC) system
-
Tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions (Example):
-
Column: C18 reversed-phase column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B over several minutes.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5-10 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Specific precursor-to-product ion transitions for DHZ, DHZR, and their deuterated internal standards need to be determined and optimized.
Visualizing the Dihydrozeatin Signaling Pathway
Cytokinin signaling is mediated by a multi-step two-component signaling (TCS) pathway. In Arabidopsis thaliana roots, dihydrozeatin has been shown to be specifically perceived by the histidine kinase receptor AHK3.[8][11][12][13] This initiates a phosphorelay cascade that ultimately leads to changes in gene expression.
Caption: Dihydrozeatin signaling pathway in Arabidopsis.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the extraction, purification, and analysis of dihydrozeatin and its riboside from plant tissues.
Caption: Workflow for cytokinin analysis.
References
- 1. phygenera.de [phygenera.de]
- 2. Plant Growth Regulators - Cytokinins - Dihydrozeatin (DHZ) Clinisciences [clinisciences.com]
- 3. Involvement of cis-Zeatin, Dihydrozeatin, and Aromatic Cytokinins in Germination and Seedling Establishment of Maize, Oats, and Lucerne [agris.fao.org]
- 4. researchgate.net [researchgate.net]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. Zeatin: The 60th anniversary of its identification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulators of cell division in plant tissues : XXV. Metabolism of zeatin by lupin seedlings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of a Specific Role of Dihydrozeatin in the Regulation of the Cell Differentiation Activity in Arabidopsis Roots - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regulators of cell division in plant tissues : XXVIII. Metabolites of zeatin in sweet-corn kernels: Purifications and identifications using high-performance liquid chromatography and chemical-ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Biochemical characteristics and ligand-binding properties of Arabidopsis cytokinin receptor AHK3 compared to CRE1/AHK4 as revealed by a direct binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. molbio.mgh.harvard.edu [molbio.mgh.harvard.edu]
Methodological & Application
Application Note: Quantitative Analysis of Dihydrozeatin Riboside-d3 by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydrozeatin riboside (DHZR) is a naturally occurring cytokinin, a class of plant hormones that play a crucial role in various stages of plant growth and development, including cell division and differentiation. The accurate quantification of cytokinins like DHZR in plant tissues and other biological matrices is essential for research in plant science, agriculture, and biotechnology. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique for this purpose due to its high sensitivity and selectivity. The use of stable isotope-labeled internal standards, such as dihydrozeatin riboside-d3 (DHZR-d3), is critical for achieving accurate and precise quantification by correcting for matrix effects and variations in sample preparation and instrument response.[1][2][3][4] This application note provides a detailed protocol for the analysis of DHZR using a stable isotope dilution method with DHZR-d3.
Cytokinin Biosynthesis and Signaling
Cytokinins are synthesized in plants through the isopentenyladenosine-5'-monophosphate (iPMP) pathway.[5][6][7] The process begins with the attachment of an isopentenyl group to an adenosine (B11128) moiety, which is then hydroxylated to form zeatin-type cytokinins.[7] The signaling of cytokinins is mediated by a two-component system that involves histidine kinase receptors and response regulators, ultimately leading to the transcriptional regulation of cytokinin-responsive genes.[8]
Caption: Simplified overview of the cytokinin biosynthesis pathway.
Caption: Overview of the cytokinin signaling pathway.
Experimental Protocol
This protocol outlines the steps for sample preparation, LC-MS/MS analysis, and data processing for the quantification of DHZR using DHZR-d3 as an internal standard.
Caption: Experimental workflow for DHZR analysis.
Materials and Reagents
-
Dihydrozeatin riboside (DHZR) standard
-
This compound (DHZR-d3) internal standard
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Solid-phase extraction (SPE) cartridges (e.g., Oasis MCX)
-
Plant tissue or other biological samples
Sample Preparation
-
Extraction:
-
Accurately weigh approximately 50-100 mg of frozen and ground plant tissue into a 2 mL microcentrifuge tube.
-
Add 1 mL of a pre-chilled (-20°C) extraction buffer (e.g., methanol:water:formic acid, 15:4:1, v/v/v).[9]
-
Add the DHZR-d3 internal standard to a final concentration of 1-10 ng/mL.
-
Homogenize the sample using a bead beater or tissue lyser for 5 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 10% acetonitrile in water with 0.1% formic acid).
-
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Gradient: A typical gradient would start at 5-10% B, increasing to 95% B over 10-15 minutes, followed by a wash and re-equilibration step.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The following precursor-to-product ion transitions should be monitored:
-
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Dihydrozeatin Riboside | 354.2 | 222.1 | 15-25 |
| This compound | 357.2 | 222.1 | 15-25 |
Note: Collision energy should be optimized for the specific instrument being used.
Data Presentation
The following table summarizes typical quantitative data that can be expected from this method. The values are based on literature and should be validated for each specific application.[1][10]
| Parameter | Dihydrozeatin Riboside |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.01 - 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.05 - 0.5 ng/mL |
| Recovery (%) | 85 - 115% |
| Precision (RSD %) | < 15% |
Conclusion
This application note provides a comprehensive and detailed protocol for the quantitative analysis of dihydrozeatin riboside in biological samples using LC-MS/MS with a stable isotope-labeled internal standard. The use of this compound ensures high accuracy and precision, making this method suitable for a wide range of research and development applications. The provided experimental details, along with the diagrams of the relevant biological pathways and workflow, offer a complete guide for researchers and scientists in the field.
References
- 1. Cytokinin Analysis: Sample Preparation and Quantification [en.bio-protocol.org]
- 2. Cytokinin Analysis: Sample Preparation and Quantification [bio-protocol.org]
- 3. Quantification of Cytokinin Levels and Responses in Abiotic Stresses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lcms.cz [lcms.cz]
- 5. Biosynthesis of Cytokinin - Dora Agri-Tech [doraagri.com]
- 6. Cytokinin Biosyntheses | Plant Biology Advice [plant-biology.com]
- 7. BIOSYNTESIS OF CYTOKININS AND GIBBERALINS | PDF [slideshare.net]
- 8. biologydiscussion.com [biologydiscussion.com]
- 9. ovid.com [ovid.com]
- 10. Identification of kinetin and kinetin riboside in coconut (Cocos nucifera L.) water using a combined approach of liquid chromatography-tandem mass spectrometry, high performance liquid chromatography and capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dihydrozeatin Riboside-d3 in Plant Tissue Extraction
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Dihydrozeatin riboside-d3 (DHZR-d3) as an internal standard for the accurate quantification of cytokinins in plant tissue extracts. The protocols outlined below are intended for use by professionals in plant science, analytical chemistry, and drug development.
Introduction
Dihydrozeatin riboside (DHZR) is a naturally occurring cytokinin, a class of plant hormones that regulate various aspects of plant growth and development. Accurate quantification of endogenous cytokinin levels is crucial for understanding their physiological roles and for applications in agriculture and drug discovery. The isotope dilution method, employing stable isotope-labeled internal standards, is the gold standard for the precise quantification of phytohormones by mass spectrometry. This compound, a deuterated analog of DHZR, serves as an ideal internal standard for this purpose. When added to a sample at the beginning of the extraction procedure, it experiences the same processing and analytical variations as the endogenous analyte, allowing for accurate correction of analyte losses during sample preparation and ionization effects in the mass spectrometer.
Principle of Isotope Dilution Mass Spectrometry
Isotope dilution mass spectrometry relies on the addition of a known amount of an isotopically labeled standard (e.g., this compound) to the sample matrix before any extraction or purification steps. The labeled standard is chemically identical to the analyte of interest but has a different mass due to the isotopic enrichment. By measuring the ratio of the signal intensity of the endogenous analyte to that of the labeled internal standard using a mass spectrometer, the concentration of the endogenous analyte can be accurately determined, compensating for any losses during sample workup.
Application Notes and Protocols for the Quantitative Analysis of Cytokinins Using Dihydrozeatin Riboside-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytokinins are a class of phytohormones that play a pivotal role in regulating plant growth, development, and physiological processes. Accurate quantification of endogenous cytokinin levels is crucial for understanding their function in plant biology and for applications in agriculture and drug development. This document provides a detailed protocol for the quantitative analysis of cytokinins in plant tissues using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Dihydrozeatin riboside-d3 as an internal standard. The use of a stable isotope-labeled internal standard is essential for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring high accuracy and precision.
Cytokinin Signaling Pathway
Cytokinin signal transduction is mediated by a multi-step phosphorelay system, similar to two-component signaling systems in bacteria. The pathway begins with the binding of cytokinin to a histidine kinase receptor in the cell membrane, leading to autophosphorylation. This phosphate (B84403) group is then transferred through a series of phosphotransfer proteins to a response regulator in the nucleus, which in turn modulates the transcription of cytokinin-responsive genes.
Caption: A simplified diagram of the cytokinin signaling pathway.
Experimental Workflow
The quantitative analysis of cytokinins involves several key steps, from sample preparation to data analysis. The use of an internal standard, such as this compound, is introduced early in the workflow to ensure accurate quantification.
Caption: The experimental workflow for cytokinin quantification.
Experimental Protocols
Sample Preparation and Extraction
This protocol is adapted from established methods for cytokinin extraction from plant tissues.[1][2]
Materials:
-
Plant tissue (fresh or frozen in liquid nitrogen)
-
Modified Bieleski's solvent: methanol (B129727):formic acid:water (15:1:4, v/v/v)
-
This compound internal standard solution (concentration to be optimized based on expected endogenous levels)
-
Microcentrifuge tubes
-
Homogenizer (e.g., bead beater or mortar and pestle)
-
Refrigerated centrifuge
Procedure:
-
Weigh 50-100 mg of fresh or frozen plant tissue into a pre-chilled 2 mL microcentrifuge tube.
-
Add 1 mL of ice-cold modified Bieleski's solvent.
-
Add a known amount of this compound internal standard to each sample. The amount should be optimized to be within the linear range of the calibration curve and comparable to the expected endogenous cytokinin levels.
-
Homogenize the tissue thoroughly using a bead beater or by grinding in a liquid nitrogen-cooled mortar and pestle.
-
Incubate the homogenate at -20°C for at least 1 hour to allow for complete extraction.
-
Centrifuge the extract at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
Re-extract the pellet with another 0.5 mL of the extraction solvent, vortex, and centrifuge again.
-
Pool the supernatants.
Solid-Phase Extraction (SPE) Purification
This protocol utilizes a mixed-mode cation exchange cartridge (e.g., Oasis MCX) for the purification of cytokinins.[1]
Materials:
-
Oasis MCX SPE cartridges (30 mg)
-
SPE manifold
-
Methanol
-
1 M Formic acid
-
0.35 M Ammonium (B1175870) hydroxide (B78521) in water
-
0.35 M Ammonium hydroxide in 60% methanol
-
Nitrogen evaporator
Procedure:
-
Condition the Oasis MCX cartridge by passing 2 mL of methanol followed by 2 mL of water.
-
Acidify the pooled supernatant from the extraction step with 1 M formic acid to a final concentration of approximately 0.1 M.
-
Load the acidified extract onto the conditioned cartridge.
-
Wash the cartridge with 2 mL of 1 M formic acid to remove acidic and neutral interferents.
-
Wash the cartridge with 2 mL of methanol to remove non-polar interferents.
-
Elute cytokinin nucleotides with 2 mL of 0.35 M ammonium hydroxide in water.
-
Elute cytokinin bases, ribosides, and glucosides (including this compound) with 2 mL of 0.35 M ammonium hydroxide in 60% methanol.
-
Collect the eluates and evaporate to dryness under a gentle stream of nitrogen at 40°C.
LC-MS/MS Analysis
Instrumentation:
-
UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
LC Conditions:
-
Column: C18 reversed-phase column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A typical gradient would start with a low percentage of B, ramp up to a high percentage to elute the analytes, followed by a wash and re-equilibration step. An example gradient is as follows:
-
0-1 min: 5% B
-
1-8 min: 5-95% B
-
8-10 min: 95% B
-
10-10.1 min: 95-5% B
-
10.1-12 min: 5% B
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5-10 µL
-
Column Temperature: 40°C
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM): The specific precursor and product ion transitions for each cytokinin, including this compound, need to be optimized. The transitions for this compound are predicted based on the fragmentation of similar deuterated cytokinin ribosides, which typically involves the loss of the ribose moiety.
Predicted MRM Transitions for this compound:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | 356.2 | 224.1 |
Note: These are predicted transitions and should be confirmed by direct infusion of the this compound standard into the mass spectrometer.
Quantitative Data Presentation
The following table summarizes typical performance characteristics for the quantitative analysis of cytokinins using LC-MS/MS with deuterated internal standards. These values are representative and may vary depending on the specific instrumentation and matrix.
| Parameter | Typical Value | Reference |
| **Linearity (R²) ** | > 0.99 | [3] |
| Recovery (%) | 80-110% | [3] |
| Limit of Detection (LOD) | 0.1 - 10 pg/mL | [4] |
| Limit of Quantification (LOQ) | 0.5 - 25 pg/mL | [4] |
Conclusion
The protocol described in these application notes provides a robust and reliable method for the quantitative analysis of cytokinins in plant tissues. The use of this compound as an internal standard is critical for achieving accurate and precise results by compensating for analytical variability. The detailed experimental procedures and performance data presented here will be a valuable resource for researchers, scientists, and drug development professionals working with cytokinins.
References
Application Note: Absolute Quantification of Cytokinins in Plant Tissues Using Dihydrozeatin riboside-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Plant hormones, or phytohormones, are signaling molecules that regulate various aspects of plant growth and development, even at very low concentrations.[1][2] Cytokinins are a class of phytohormones that promote cell division and are involved in numerous developmental processes. Accurate and precise quantification of these hormones is crucial for understanding plant physiology and for applications in agriculture and drug development.[1][3]
This application note details a robust and sensitive method for the absolute quantification of cytokinins in plant tissues using stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][3] The method employs Dihydrozeatin riboside-d3 as an internal standard to correct for matrix effects and variations during sample preparation and analysis, ensuring high accuracy and precision.[4]
Principle of Stable Isotope Dilution
The stable isotope dilution method is a highly accurate technique for quantifying compounds in complex matrices.[3][4] A known amount of a stable isotope-labeled analog of the analyte of interest (in this case, this compound) is added to the sample at the beginning of the extraction process.[4] This internal standard is chemically identical to the endogenous analyte but has a different mass due to the isotopic labeling.[4] By measuring the ratio of the endogenous analyte to the labeled internal standard using mass spectrometry, the absolute concentration of the endogenous analyte can be determined, compensating for any losses during sample preparation and ionization suppression or enhancement during analysis.[4][5]
Caption: Principle of the stable isotope dilution method for absolute quantification.
Experimental Protocols
Materials and Reagents
-
Plant tissue (e.g., leaves, roots)
-
This compound internal standard solution (concentration verified)
-
Liquid nitrogen
-
Extraction Solvent: 80% acetonitrile (B52724) with 1% acetic acid in Milli-Q water[6]
-
Solid-Phase Extraction (SPE) Cartridges: C18 Sep-Pak type[6]
-
Methanol (100%)
-
1% Acetic acid in water
-
LC-MS grade solvents (acetonitrile, water, formic acid)
Sample Preparation and Extraction
-
Harvesting and Freezing: Harvest plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.[6][7]
-
Homogenization: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.[7][8]
-
Weighing: Accurately weigh approximately 50-100 mg of the frozen powder into a 2 mL microcentrifuge tube.[8]
-
Internal Standard Spiking: Add a known amount of this compound internal standard solution to each sample. The amount should be chosen to be in a similar concentration range as the expected endogenous cytokinin levels.
-
Extraction:
-
Solvent Evaporation: Evaporate the supernatant to dryness using a vacuum concentrator (e.g., SpeedVac) at room temperature.[6]
Solid-Phase Extraction (SPE) Purification
-
Reconstitution: Re-dissolve the dried extract in 1 mL of 1% acetic acid.[6]
-
Cartridge Conditioning:
-
Sample Loading: Load the re-dissolved sample onto the conditioned C18 cartridge.[6]
-
Washing: Wash the cartridge with 1 mL of 1% acetic acid to remove polar impurities.[6]
-
Elution: Elute the cytokinins with 2 mL of 80% acetonitrile with 1% acetic acid into a new collection tube.[6]
-
Final Evaporation and Reconstitution:
Caption: Workflow for the extraction and purification of cytokinins from plant tissues.
LC-MS/MS Analysis
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.[2]
-
Column: A reversed-phase C18 column suitable for separating polar compounds.
-
Mobile Phases:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient: A suitable gradient from low to high organic phase (B) to elute the cytokinins.
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. The specific precursor-to-product ion transitions for the endogenous cytokinins and the this compound internal standard need to be optimized for the specific instrument used.[5]
Data Presentation
The following table provides representative quantitative data for cytokinin analysis using LC-MS/MS. These values can vary depending on the plant matrix, instrumentation, and specific protocol.
| Analyte | Retention Time (min) | MRM Transition (m/z) | LOD (ng/mL) | LOQ (ng/mL) | Recovery (%) |
| trans-Zeatin | 3.2 | 220.1 -> 136.1 | 0.1 | 0.3 | 85-115 |
| cis-Zeatin | 3.5 | 220.1 -> 136.1 | 0.1 | 0.3 | 85-115 |
| Dihydrozeatin | 3.4 | 222.1 -> 136.1 | 0.1 | 0.4 | 85-115 |
| Isopentenyladenine | 4.1 | 204.1 -> 136.1 | 0.05 | 0.2 | 85-115 |
| trans-Zeatin riboside | 2.8 | 352.2 -> 220.1 | 0.2 | 0.6 | 85-115 |
| Dihydrozeatin riboside | 3.0 | 354.2 -> 222.1 | 0.2 | 0.7 | 85-115 |
| This compound (IS) | 3.0 | 357.2 -> 225.1 | - | - | - |
LOD (Limit of Detection) and LOQ (Limit of Quantification) values are representative and may vary.[9] Recovery rates are typically within the 85-115% range for stable isotope dilution methods.[5]
Conclusion
The use of this compound as a stable isotope-labeled internal standard in conjunction with LC-MS/MS provides a highly accurate, sensitive, and specific method for the absolute quantification of cytokinins in plant tissues. This protocol offers a reliable workflow for researchers in plant science and related fields, enabling precise measurements of key phytohormones to unravel their complex roles in plant biology.
References
- 1. Quantitative analysis of seven plant hormones in Lotus japonicus using standard addition method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Plant Hormone Analysis Service | MtoZ Biolabs [mtoz-biolabs.com]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Plant Hormonomics: Multiple Phytohormone Profiling by Targeted Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. plantsuccess.org [plantsuccess.org]
- 7. msomics.abrc.sinica.edu.tw [msomics.abrc.sinica.edu.tw]
- 8. Quantification of plant hormones by standard addition method [protocols.io]
- 9. Direct Determination of Six Cytokinin Nucleotide Monophosphates in Coconut Flesh by Reversed-Phase Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Cytokinin Profiling Using Deuterated Internal Standards
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytokinins are a class of phytohormones that play a pivotal role in regulating plant growth, development, and physiological processes.[1] Accurate quantification of endogenous cytokinin levels is crucial for understanding their function in various biological systems. This application note provides a detailed protocol for the sensitive and accurate profiling of cytokinins in plant tissues using a robust method based on isotope dilution mass spectrometry. The use of deuterated internal standards ensures high precision and accuracy by correcting for analyte loss during sample preparation and variations in instrument response.[2][3] The described workflow, from sample extraction and purification to final analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), is designed for high-throughput and reliable quantification of a broad range of cytokinin metabolites.
Materials and Reagents
-
Solvents: Methanol (B129727) (LC-MS grade), Acetonitrile (B52724) (LC-MS grade), Formic acid (LC-MS grade), Acetic acid (glacial), Ammonium (B1175870) hydroxide (B78521)
-
Extraction Buffer (Modified Bieleski Buffer): 60% Methanol, 10% Formic acid, 30% Water[4]
-
Deuterated Cytokinin Standards: A mixture of deuterated cytokinin standards (e.g., [²H₅]tZ, [²H₅]tZR, [²H₆]iP, [²H₆]iPA) from a commercial supplier.
-
Solid-Phase Extraction (SPE) Cartridges: Oasis MCX (Mixed-Mode Cation Exchange) cartridges
-
Other: Liquid nitrogen, centrifuge tubes, evaporator system (e.g., nitrogen stream), autosampler vials.
Experimental Workflow
The overall experimental workflow for cytokinin profiling is depicted below.
Detailed Experimental Protocols
1. Sample Preparation
-
Tissue Collection: Harvest plant tissue (e.g., 50-100 mg fresh weight) and immediately freeze in liquid nitrogen to quench metabolic activity.[5] Store samples at -80°C until extraction.
-
Homogenization: Grind the frozen tissue to a fine powder in a pre-chilled mortar and pestle or using a bead beater.
-
Extraction:
-
Transfer the powdered tissue to a pre-chilled centrifuge tube.
-
Add 1 mL of ice-cold modified Bieleski buffer.[4]
-
Add the deuterated internal standard mix at a known concentration (e.g., 1 ng per sample).
-
Incubate on a shaker for 1 hour at 4°C in the dark.
-
-
Centrifugation: Centrifuge the extract at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant and transfer it to a new tube. For optimal recovery, the pellet can be re-extracted with another 0.5 mL of extraction buffer, centrifuged, and the supernatants pooled.
2. Solid-Phase Extraction (SPE) Purification
This protocol utilizes Oasis MCX cartridges for the purification of cytokinins.[6]
-
Column Conditioning:
-
Pass 1 mL of methanol through the Oasis MCX cartridge.
-
Pass 1 mL of Milli-Q water through the cartridge.
-
Equilibrate the cartridge with 1 mL of 1 M formic acid.
-
-
Sample Loading: Dilute the supernatant with 1 M formic acid to a final volume of 2 mL and load it onto the conditioned cartridge.
-
Washing:
-
Wash the cartridge with 1 mL of 1 M formic acid to remove acidic and neutral interferents.
-
Wash the cartridge with 1 mL of methanol to remove hydrophobic interferents.
-
-
Elution:
-
Elute the cytokinin bases, ribosides, and glucosides with 2 mL of 0.35 M ammonium hydroxide in 60% methanol.
-
For the analysis of cytokinin nucleotides, a separate elution can be performed with 2 mL of 0.35 M ammonium hydroxide.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis (e.g., 5% acetonitrile with 0.1% formic acid).
-
3. LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate the different cytokinin species. For example, a linear gradient from 5% to 50% B over 15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification. The MRM transitions for each native cytokinin and its corresponding deuterated standard need to be optimized.
-
Data Presentation
The use of deuterated internal standards allows for accurate quantification. Below are representative tables for recovery rates and cytokinin levels in Arabidopsis thaliana seedlings.
Table 1: Recovery of Deuterated Cytokinin Standards
| Deuterated Standard | Average Recovery (%) | Standard Deviation (%) |
| [²H₅]trans-Zeatin | 85.2 | 4.1 |
| [²H₅]trans-Zeatin Riboside | 88.9 | 3.5 |
| [²H₆]Isopentenyladenine | 82.7 | 5.2 |
| [²H₆]Isopentenyladenosine | 86.1 | 4.8 |
Table 2: Endogenous Cytokinin Levels in 14-day-old Arabidopsis thaliana Seedlings (pmol/g FW)
| Cytokinin | Shoot | Root |
| trans-Zeatin | 2.5 ± 0.4 | 1.8 ± 0.3 |
| trans-Zeatin Riboside | 5.1 ± 0.7 | 3.9 ± 0.5 |
| Isopentenyladenine | 3.2 ± 0.5 | 4.1 ± 0.6 |
| Isopentenyladenosine | 7.8 ± 1.1 | 6.5 ± 0.9 |
Data are presented as mean ± standard deviation from three biological replicates.
Cytokinin Signaling Pathway
A simplified diagram of the cytokinin signaling pathway is presented below to provide context for the biological relevance of cytokinin profiling.
References
- 1. Frontiers | The Cytokinin Status of the Epidermis Regulates Aspects of Vegetative and Reproductive Development in Arabidopsis thaliana [frontiersin.org]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Cytokinin Signaling [kieber.weebly.com]
- 6. youtube.com [youtube.com]
Application Notes and Protocols for Dihydrozeatin Riboside-d3 in Targeted Metabolomics of Phytohormones
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phytohormones are a class of signaling molecules that regulate a wide array of physiological and developmental processes in plants, even at very low concentrations.[1][2] Cytokinins, a prominent class of phytohormones, are central to processes such as cell division, differentiation, leaf senescence, and responses to environmental stimuli.[3] Dihydrozeatin riboside (DHZR) is a naturally occurring cytokinin. The targeted metabolomic analysis of these compounds provides crucial insights into plant biology and can be applied in agricultural research and the development of new plant growth regulators.
Accurate quantification of endogenous phytohormone levels is challenging due to their low abundance and the complexity of plant matrices. The use of stable isotope-labeled internal standards, such as Dihydrozeatin riboside-d3 (DHZR-d3), is the gold standard for achieving precise and accurate quantification via the isotope dilution method with liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3] This application note provides detailed protocols for the use of DHZR-d3 as an internal standard in the targeted analysis of cytokinins and presents relevant quantitative data and pathway information.
Data Presentation
The accurate quantification of phytohormones relies on the use of optimized LC-MS/MS parameters, particularly for Multiple Reaction Monitoring (MRM). The following table summarizes representative MRM parameters for common cytokinins. It is important to note that the optimal parameters for this compound may need to be determined empirically on the specific instrument being used.
Table 1: Representative LC-MS/MS Parameters for Cytokinin Analysis
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Polarity |
| This compound (IS) | 358.2 | 226.2 | ~15-25 | Positive |
| Dihydrozeatin riboside | 355.2 | 223.2 | ~15-25 | Positive |
| trans-Zeatin | 220.1 | 136.1 | ~20-30 | Positive |
| trans-Zeatin riboside | 352.2 | 220.2 | ~15-25 | Positive |
| Isopentenyladenine (iP) | 204.1 | 136.1 | ~20-30 | Positive |
| Isopentenyladenosine (iPA) | 336.2 | 204.2 | ~15-25 | Positive |
Note: The MRM transition for this compound is predicted based on the fragmentation of the non-labeled compound and the addition of three daltons to the precursor and the aglycone fragment. The optimal collision energy should be determined experimentally.
Experimental Protocols
Preparation of Internal Standard Stock and Working Solutions
-
Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of 100% methanol (B129727). Store at -20°C in an amber vial.
-
Working Solution (1 µg/mL): Dilute the stock solution 1:1000 with 80% methanol. Aliquot and store at -20°C.
-
Spiking Solution (10 ng/mL): Further dilute the working solution 1:100 with the extraction buffer. Prepare this solution fresh before each experiment.
Sample Preparation and Extraction
This protocol is adapted from established methods for phytohormone extraction.[4][5][6]
-
Harvesting: Harvest 50-100 mg of fresh plant tissue and immediately freeze in liquid nitrogen to halt metabolic activity.[1]
-
Homogenization: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a mechanical homogenizer.
-
Extraction:
-
Transfer the powdered tissue to a 2 mL microcentrifuge tube.
-
Add 1 mL of pre-chilled (-20°C) extraction buffer (e.g., methanol:water:formic acid, 15:4:1, v/v/v) containing the this compound internal standard at a final concentration of approximately 1-5 ng/mL.[4] The exact concentration should be optimized based on the expected endogenous levels of cytokinins in the sample.
-
Vortex vigorously for 1 minute.
-
Incubate at -20°C for 1 hour with occasional vortexing.
-
Centrifuge at 15,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant.
-
For exhaustive extraction, the pellet can be re-extracted with another 0.5 mL of the extraction buffer, and the supernatants can be combined.
-
Solid-Phase Extraction (SPE) Purification
To remove interfering compounds from the crude extract, a solid-phase extraction step is recommended.[3]
-
Column Conditioning: Use a mixed-mode cation exchange SPE cartridge. Condition the cartridge sequentially with 1 mL of methanol, followed by 1 mL of water, and finally 1 mL of 1 M formic acid.
-
Sample Loading: Dilute the supernatant from the extraction step with water to reduce the methanol concentration to less than 10%. Load the diluted extract onto the conditioned SPE cartridge.
-
Washing:
-
Wash the cartridge with 1 mL of 1 M formic acid to remove acidic and neutral interferents.
-
Wash the cartridge with 1 mL of methanol to remove non-polar interferents.
-
-
Elution: Elute the cytokinins with 1 mL of 0.35 M ammonium (B1175870) hydroxide (B78521) in 60% methanol.[4]
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen or using a vacuum concentrator. Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis (e.g., 5% acetonitrile (B52724) with 0.1% formic acid).
LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: Use a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start at a low percentage of mobile phase B (e.g., 5%), ramp up to a high percentage (e.g., 95%) over several minutes to elute the compounds, hold for a short period, and then return to the initial conditions for column re-equilibration. The gradient should be optimized to achieve good separation of the target analytes.
-
Flow Rate: A typical flow rate for a 2.1 mm ID column is 0.2-0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Use the optimized precursor and product ions for each analyte and the internal standard (see Table 1).
-
Instrument Parameters: Optimize the ion source parameters (e.g., spray voltage, gas temperatures, and flow rates) and collision energies for each compound to maximize signal intensity.
-
Mandatory Visualizations
Cytokinin Signaling Pathway
Caption: A simplified diagram of the two-component cytokinin signaling pathway.
Experimental Workflow for Targeted Metabolomics
Caption: A generalized workflow for the quantitative analysis of phytohormones.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Cytokinin Analysis: Sample Preparation and Quantification [bio-protocol.org]
- 5. Cytokinin Analysis: Sample Preparation and Quantification [en.bio-protocol.org]
- 6. researchgate.net [researchgate.net]
Application Note and Protocol for the Determination of Cytokinin Levels in Arabidopsis using Dihydrozeatin Riboside-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytokinins are a class of phytohormones that play a pivotal role in regulating various aspects of plant growth and development, including cell division, differentiation, and senescence.[1][2] Accurate quantification of endogenous cytokinin levels is crucial for understanding their physiological functions and for developing strategies to modulate plant growth in agricultural and biotechnological applications. This application note provides a detailed protocol for the sensitive and accurate determination of cytokinin levels in Arabidopsis thaliana tissues using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Dihydrozeatin riboside-d3 (DHZR-d3) as an internal standard. The use of a deuterated internal standard is critical for correcting for analyte loss during sample preparation and for matrix effects during LC-MS/MS analysis, ensuring high accuracy and reproducibility.
Experimental Protocols
This protocol outlines the steps for sample preparation, cytokinin extraction, purification, and subsequent analysis by LC-MS/MS.
Plant Material and Growth Conditions
Arabidopsis thaliana (e.g., ecotype Columbia) seeds can be sown on a mixture of leaf mould, clay, and sand and grown in controlled environment cabinets.[3] For specific experimental aims, such as studying the floral transition, plants can be grown under short-day conditions (e.g., 8 hours light / 16 hours dark) and then transferred to long-day conditions (e.g., 16 hours light / 8 hours dark) to induce flowering.[3]
Sample Collection and Preparation
-
Harvest Arabidopsis tissues (e.g., leaves, roots, or whole seedlings) and immediately freeze them in liquid nitrogen to quench metabolic activity.
-
Grind the frozen tissue to a fine powder using a mortar and pestle pre-chilled with liquid nitrogen.
-
Accurately weigh 10-50 mg of the frozen powder into a 2 mL microcentrifuge tube.
Cytokinin Extraction
-
Prepare a modified Bieleski extraction solvent: methanol (B129727)/water/formic acid (15:4:1, v/v/v).[4]
-
To each sample, add 1 mL of the pre-chilled (-20°C) extraction solvent.
-
Add the internal standard, this compound (DHZR-d3), to each sample to a final concentration of 1 pmol per sample.
-
Homogenize the samples using a tissue lyser for 2 x 1 minute at 30 Hz.
-
Incubate the samples at -20°C for 1 hour with occasional vortexing.
-
Centrifuge the samples at 14,000 rpm for 15 minutes at 4°C.
-
Carefully collect the supernatant and transfer it to a new 2 mL microcentrifuge tube.
-
Repeat the extraction step by adding another 1 mL of extraction solvent to the pellet, vortexing, incubating for 30 minutes at -20°C, and centrifuging again.
-
Pool the two supernatants for each sample.
Solid-Phase Extraction (SPE) Purification
For purification of cytokinin bases, ribosides, and glucosides, a mixed-mode cation exchange SPE cartridge (e.g., Oasis MCX) is recommended.[4]
-
Evaporate the pooled supernatant to approximately 1 mL under a stream of nitrogen gas to remove the methanol.
-
Add 1 mL of 1 M formic acid to the remaining aqueous extract.
-
Condition an Oasis MCX SPE cartridge (30 mg) by washing with 1 mL of methanol followed by 1 mL of ultrapure water, and finally equilibrating with 1 mL of 1 M formic acid.
-
Load the sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 1 M formic acid to remove interfering substances.
-
Wash the cartridge with 1 mL of methanol to elute acidic compounds like abscisic acid and gibberellins.
-
Elute the cytokinins with 2 mL of 0.35 M ammonium (B1175870) hydroxide (B78521) in 60% methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen gas or using a vacuum concentrator.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 5% acetonitrile (B52724) in 0.1% formic acid) for LC-MS/MS analysis.
LC-MS/MS Analysis
The analysis is performed on a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer.
-
LC Conditions:
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, which is then gradually increased to elute the cytokinins. For example: 0-1 min, 5% B; 1-10 min, 5-50% B; 10-12 min, 50-95% B; 12-15 min, 95% B; 15-16 min, 95-5% B; 16-20 min, 5% B.
-
Injection Volume: 5-10 µL.
-
-
MS/MS Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for each cytokinin and the internal standard need to be optimized on the specific mass spectrometer used.
-
Data Presentation
The quantitative data for the LC-MS/MS analysis can be summarized in the following tables.
Table 1: MRM Transitions and Retention Times for Selected Cytokinins
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
| Dihydrozeatin (DHZ) | 222.1 | 136.1 | 50 | 20 |
| Dihydrozeatin riboside (DHZR) | 354.2 | 222.1 | 50 | 15 |
| DHZR-d3 (Internal Standard) | 357.2 | 225.1 | 50 | 15 |
| trans-Zeatin (tZ) | 220.1 | 136.1 | 50 | 20 |
| trans-Zeatin riboside (tZR) | 352.2 | 220.1 | 50 | 15 |
| Isopentenyladenine (iP) | 204.1 | 136.1 | 50 | 20 |
| Isopentenyladenosine (iPR) | 336.2 | 204.1 | 50 | 15 |
Note: The exact m/z values and collision energies may need to be optimized for the specific instrument used.
Table 2: Example Quantification of Cytokinins in Arabidopsis Seedlings
| Cytokinin | Concentration in Wild-Type (pmol/g FW) | Concentration in Mutant X (pmol/g FW) | Fold Change (Mutant/WT) |
| Dihydrozeatin (DHZ) | 1.5 ± 0.3 | 3.2 ± 0.5 | 2.1 |
| Dihydrozeatin riboside (DHZR) | 5.8 ± 1.1 | 12.5 ± 2.3 | 2.2 |
| trans-Zeatin (tZ) | 10.2 ± 2.5 | 4.1 ± 0.8 | 0.4 |
| trans-Zeatin riboside (tZR) | 25.6 ± 4.8 | 11.3 ± 2.1 | 0.4 |
| Isopentenyladenine (iP) | 8.7 ± 1.9 | 15.4 ± 3.1 | 1.8 |
| Isopentenyladenosine (iPR) | 32.1 ± 6.3 | 58.9 ± 10.7 | 1.8 |
Data are presented as mean ± standard deviation from three biological replicates. FW = Fresh Weight.
Mandatory Visualization
Experimental Workflow
Caption: Experimental workflow for cytokinin analysis.
Cytokinin Signaling Pathway in Arabidopsis
Caption: Cytokinin signaling pathway in Arabidopsis.
References
- 1. Identification of a Specific Role of Dihydrozeatin in the Regulation of the Cell Differentiation Activity in Arabidopsis Roots - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Team:Tokyo Tech/Experiment/Quantitative Analysis of Cytokinin - 2013.igem.org [2013.igem.org]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
Application Note: Solid-Phase Extraction of Cytokinins from Plant Tissues Using a Dihydrozeatin riboside-d3 Spike
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytokinins are a class of phytohormones that play a pivotal role in regulating plant growth, development, and responses to environmental stress. Accurate quantification of endogenous cytokinin levels is crucial for understanding their physiological functions. This application note provides a detailed protocol for the solid-phase extraction (SPE) of cytokinins from plant tissues, utilizing Dihydrozeatin riboside-d3 as an internal standard for accurate quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a deuterated internal standard is critical for correcting analyte losses during sample preparation and accounting for matrix effects during analysis.
Principle
This method involves the extraction of cytokinins from homogenized plant tissue using a modified Bieleski's solvent.[1][2][3] this compound is added as an internal standard at the beginning of the extraction process to ensure accurate quantification. The crude extract is then purified and concentrated using a mixed-mode solid-phase extraction (SPE) cartridge, which effectively removes interfering matrix components.[1][2][3] Finally, the purified extract is analyzed by LC-MS/MS for sensitive and selective quantification of various cytokinin species.
Quantitative Data
| Parameter | Representative Value | Reference |
| Recovery of Deuterated Standards | 10% - 109.4% | [1][4] |
| Limit of Detection (LOD) | 0.22 - 1.1 µg/L (approx. 0.6 - 3 nM) | [5] |
| Limit of Quantification (LOQ) | Typically 3-5 times the LOD | [6] |
Note: The wide range in recovery can be attributed to the specific cytokinin and the complexity of the plant matrix. Optimization for specific tissues may be required to achieve higher and more consistent recoveries. The LOD and LOQ are dependent on the sensitivity of the mass spectrometer used.
Experimental Protocol
Materials and Reagents
-
Plant tissue (e.g., leaves, roots, seedlings)
-
Liquid nitrogen
-
This compound internal standard solution (concentration to be optimized based on expected endogenous levels and instrument sensitivity)
-
Modified Bieleski's extraction solvent: methanol (B129727):formic acid:water (15:1:4, v/v/v), pre-chilled to -20°C[1][3]
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium (B1175870) hydroxide (B78521) (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Oasis MCX SPE cartridges (or equivalent mixed-mode cation exchange cartridges)[1][2]
-
Microcentrifuge tubes
-
Vacuum manifold for SPE
-
Nitrogen evaporator or vacuum concentrator
-
LC-MS/MS system with a C18 reversed-phase column
Sample Preparation and Extraction
-
Harvest fresh plant tissue and immediately freeze in liquid nitrogen to halt metabolic activity.
-
Homogenize the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.
-
Weigh the powdered tissue (typically 50-100 mg) into a pre-chilled microcentrifuge tube.
-
Add a known amount of this compound internal standard to each sample.
-
Add 1 mL of pre-chilled modified Bieleski's extraction solvent.
-
Vortex thoroughly and incubate at -20°C overnight.
-
Centrifuge at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Carefully collect the supernatant and transfer it to a new tube.
-
To maximize yield, re-extract the pellet with another 0.5 mL of the extraction solvent, incubate for 30 minutes at -20°C, and centrifuge again.
-
Combine the supernatants.
Solid-Phase Extraction (SPE) Purification
-
Column Conditioning: Condition an Oasis MCX SPE cartridge by passing 1 mL of methanol followed by 1 mL of water through the cartridge using a vacuum manifold.[1]
-
Sample Loading: Dilute the combined supernatant with water to reduce the methanol concentration to below 10%. Load the diluted sample onto the conditioned SPE cartridge.
-
Washing:
-
Elution: Elute the cytokinins with 2 mL of 0.35 M ammonium hydroxide in 60% methanol into a clean collection tube.[1]
Sample Concentration and Reconstitution
-
Evaporate the eluate to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried residue in a small volume (e.g., 50-100 µL) of the initial mobile phase for LC-MS analysis (e.g., 5% acetonitrile with 0.1% formic acid).
-
Vortex briefly and centrifuge to pellet any insoluble material.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Chromatographic Separation: Inject the reconstituted sample onto a C18 reversed-phase column. Use a gradient elution with mobile phases typically consisting of water and acetonitrile, both containing a small amount of formic acid to improve peak shape and ionization.
-
Mass Spectrometric Detection: Operate the mass spectrometer in positive ion mode with electrospray ionization (ESI). Monitor the specific precursor-to-product ion transitions for the target cytokinins and the this compound internal standard.
-
Quantification: Create a calibration curve using standards of the target cytokinins. The concentration of endogenous cytokinins in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Workflow Diagram
Caption: Workflow for the solid-phase extraction and analysis of cytokinins.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Efficiency of different methods of extraction and purification of cytokinins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Development and Optimization of a High Sensitivity LC-MS/MS Method for the Determination of Hesperidin and Naringenin in Rat Plasma: Pharmacokinetic Approach - PMC [pmc.ncbi.nlm.nih.gov]
Application of Dihydrozeatin Riboside-d3 in Hormone Cross-Talk Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydrozeatin riboside (DHZR) is a naturally occurring cytokinin, a class of plant hormones that play a pivotal role in regulating various aspects of plant growth and development. In the intricate network of phytohormone signaling, cross-talk between different hormone pathways is fundamental for a plant's ability to adapt to its environment and regulate its developmental processes. Dihydrozeatin riboside-d3 (DHZR-d3) is a stable isotope-labeled form of DHZR, which serves as an invaluable tool for the precise and accurate quantification of endogenous DHZR levels in plant tissues. Its primary application lies in its use as an internal standard in mass spectrometry-based analytical methods, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This allows researchers to unravel the subtle but significant changes in cytokinin levels during interactions with other hormones like auxins and abscisic acid (ABA), thereby providing insights into the complex mechanisms of hormone cross-talk.
Application in Hormone Cross-Talk Studies
The study of hormone cross-talk is essential to understand how plants integrate various internal and external signals to modulate their growth and stress responses. Cytokinins, auxins, and ABA are key players in this regulatory network, often exhibiting antagonistic or synergistic interactions.
-
Cytokinin-Auxin Cross-Talk: The balance between cytokinins and auxins is crucial for regulating meristem activity, with cytokinins promoting cell differentiation and auxins promoting cell division in the root meristem[1]. DHZR-d3 can be used to accurately quantify changes in DHZR levels in response to altered auxin concentrations or in auxin signaling mutants, helping to elucidate the molecular mechanisms of this antagonistic relationship.
-
Cytokinin-Abscisic Acid (ABA) Cross-Talk: Cytokinins and ABA often act antagonistically in regulating processes like seed germination and stress responses[2]. For instance, cytokinins can counteract the inhibitory effects of ABA on germination. By using DHZR-d3 as an internal standard, researchers can precisely measure how ABA treatment or stress conditions that elevate ABA levels impact the endogenous pool of active cytokinins like DHZR.
Data Presentation: Quantitative Analysis of Hormone Levels
The use of DHZR-d3 as an internal standard in LC-MS/MS analysis allows for the generation of precise quantitative data on hormone levels in different plant tissues and under various experimental conditions. Below are examples of how such data can be structured.
Table 1: Endogenous Hormone Levels in Arabidopsis thaliana Seedlings Under Control and Hormone Treatment Conditions
| Treatment | Dihydrozeatin Riboside (pmol/g FW) | Indole-3-Acetic Acid (IAA) (pmol/g FW) | Abscisic Acid (ABA) (pmol/g FW) |
| Control (Mock) | 1.2 ± 0.2 | 25.4 ± 3.1 | 8.7 ± 1.5 |
| 1 µM IAA | 0.8 ± 0.1 | 152.3 ± 15.8 | 9.1 ± 1.8 |
| 10 µM ABA | 1.5 ± 0.3 | 22.1 ± 2.5 | 98.6 ± 10.2 |
Data are presented as mean ± standard deviation (n=5). FW = Fresh Weight. Quantification was performed by LC-MS/MS using this compound, d2-IAA, and d6-ABA as internal standards.
Table 2: Cytokinin Profile in Flax Roots Following Fusarium oxysporum Infection
| Days Post-Infection | Dihydrozeatin Riboside (fold change vs. control) | cis-Zeatin Riboside (fold change vs. control) | Isopentenyladenosine (fold change vs. control) |
| 2 | 0.7 ± 0.1 | 1.1 ± 0.2 | 0.8 ± 0.1 |
| 7 | 0.5 ± 0.1 | 1.5 ± 0.3 | 0.6 ± 0.1 |
| 14 | 0.4 ± 0.05 | 2.1 ± 0.4 | 0.5 ± 0.08 |
Data are presented as mean fold change ± standard error (n=4). Data adapted from a study on flax hormonal changes during fungal infection, where deuterated cytokinin standards are typically used for quantification[3].
Experimental Protocols
Protocol 1: Quantification of Endogenous Cytokinins, Auxin, and ABA using LC-MS/MS
This protocol outlines the general steps for the simultaneous extraction, purification, and quantification of major plant hormones from plant tissue, utilizing this compound as an internal standard for DHZR.
1. Materials and Reagents:
-
Plant tissue (e.g., Arabidopsis seedlings, root tissue)
-
Liquid nitrogen
-
Grinding equipment (mortar and pestle, or bead beater)
-
Extraction buffer: Methanol (B129727)/Water/Formic Acid (15:4:1, v/v/v)
-
Internal standards solution: this compound, d2-Indole-3-acetic acid (d2-IAA), d6-Abscisic acid (d6-ABA) in methanol.
-
Solid-phase extraction (SPE) cartridges (e.g., Oasis MCX)
-
Elution solution: 0.35 M NH4OH in 60% methanol
-
LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)
2. Sample Preparation and Extraction:
-
Harvest 50-100 mg of fresh plant tissue and immediately freeze in liquid nitrogen to halt metabolic activity.
-
Grind the frozen tissue to a fine powder.
-
To the powdered tissue, add 1 mL of ice-cold extraction buffer containing the internal standards (e.g., 1 ng of each deuterated standard).
-
Vortex thoroughly and incubate at -20°C for 1 hour.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and transfer to a new tube.
3. Solid-Phase Extraction (SPE) Purification:
-
Condition an Oasis MCX SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant from the extraction step onto the cartridge.
-
Wash the cartridge with 1 mL of 1% formic acid.
-
Elute the hormones with 2 mL of the elution solution.
-
Evaporate the eluate to dryness under a stream of nitrogen or in a vacuum concentrator.
4. LC-MS/MS Analysis:
-
Reconstitute the dried residue in 50 µL of the initial mobile phase (e.g., 5% acetonitrile (B52724) in water with 0.1% formic acid).
-
Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.
-
Separate the hormones using a C18 reversed-phase column with a gradient of mobile phases (e.g., A: 0.1% formic acid in water, B: 0.1% formic acid in acetonitrile).
-
Detect and quantify the hormones using multiple reaction monitoring (MRM) mode. The transitions for each native hormone and its corresponding deuterated internal standard are monitored.
5. Data Analysis:
-
Calculate the peak area ratios of the endogenous hormone to its corresponding deuterated internal standard.
-
Quantify the endogenous hormone concentration by comparing the peak area ratio to a standard curve prepared with known amounts of the non-labeled hormone and a fixed amount of the internal standard.
Signaling Pathways and Experimental Workflows
Cytokinin Signaling Pathway
Caption: A simplified diagram of the cytokinin signaling pathway.
Experimental Workflow for Hormone Cross-Talk Analysis
Caption: A general experimental workflow for studying hormone cross-talk.
Cytokinin, Auxin, and ABA Cross-Talk Signaling Network
Caption: A simplified logical diagram of hormone cross-talk.
References
- 1. Cytokinin-auxin crosstalk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Crosstalk between ABA and auxin signaling pathways in roots of Arabidopsis thaliana (L.) Heynh - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dynamic Hormonal Networks in Flax During Fusarium oxysporum Infection and Their Regulation by Spermidine [mdpi.com]
Application Note: Quantitative Analysis of Dihydrozeatin Riboside in Plant Tissues using a Validated UPLC-MS/MS Method
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of Dihydrozeatin riboside, a key cytokinin, in plant tissue samples. The use of a stable isotope-labeled internal standard, Dihydrozeatin riboside-d3, ensures high accuracy and precision. The described protocol provides a comprehensive workflow, from sample preparation to data acquisition and analysis, suitable for researchers in plant biology, agricultural science, and drug discovery focusing on cytokinin-related signaling pathways.
Introduction
Cytokinins are a class of phytohormones that play a critical role in regulating plant growth and development, including processes such as cell division, differentiation, and senescence. Dihydrozeatin riboside is a naturally occurring cytokinin, and its accurate quantification is essential for understanding its physiological functions. This UPLC-MS/MS method offers superior sensitivity and selectivity compared to other analytical techniques, enabling precise measurement of Dihydrozeatin riboside in complex biological matrices. The stable isotope-labeled internal standard, this compound, is utilized to correct for matrix effects and variations in sample processing, leading to reliable quantification.
Experimental Protocols
Sample Preparation
A solid-phase extraction (SPE) method is employed for the efficient extraction and purification of cytokinins from plant tissues.
Materials:
-
Plant tissue (e.g., leaves, roots)
-
Liquid nitrogen
-
Extraction buffer: Methanol (B129727)/Water/Formic Acid (15:4:1, v/v/v), pre-chilled to -20°C
-
This compound internal standard solution (1 ng/mL in extraction buffer)
-
Oasis MCX SPE cartridges (30 mg, 1 mL)
-
Methanol
-
0.35 M NH4OH in 60% Methanol (v/v)
-
Water with 0.1% Formic Acid (v/v)
-
Acetonitrile with 0.1% Formic Acid (v/v)
Protocol:
-
Flash-freeze approximately 50 mg of fresh plant tissue in liquid nitrogen.
-
Homogenize the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.
-
Transfer the powdered tissue to a 2 mL microcentrifuge tube.
-
Add 1 mL of cold (-20°C) extraction buffer containing the this compound internal standard.
-
Vortex for 1 minute and incubate at -20°C for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Re-extract the pellet with 0.5 mL of extraction buffer, vortex, and centrifuge as in step 6.
-
Combine the supernatants.
-
Condition the Oasis MCX SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the combined supernatant onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water with 0.1% formic acid.
-
Elute the cytokinins with 1 mL of 0.35 M NH4OH in 60% methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase conditions (e.g., 95% Mobile Phase A).
UPLC-MS/MS Method
Instrumentation:
-
UPLC System: Waters ACQUITY UPLC or equivalent
-
Mass Spectrometer: Waters Xevo TQ-S or equivalent triple quadrupole mass spectrometer
-
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm
UPLC Conditions:
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5-95% B (linear gradient)
-
8-9 min: 95% B
-
9-9.1 min: 95-5% B (linear gradient)
-
9.1-12 min: 5% B (re-equilibration)
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3.0 kV
-
Desolvation Temperature: 450°C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
Collision Gas: Argon
Data Presentation
The following table summarizes the quantitative data for the UPLC-MS/MS method, including the Multiple Reaction Monitoring (MRM) transitions and optimized instrument parameters. Note that the Declustering Potential and Collision Energy values may require optimization for your specific instrument.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Declustering Potential (V) | Collision Energy (eV) |
| Dihydrozeatin riboside | 354.2 | 222.1 | 0.05 | 30 | 80-120 | 15-25 |
| 354.2 | 136.1 | 0.05 | 30 | 80-120 | 20-30 | |
| This compound | 357.2 | 225.1 | 0.05 | 30 | 80-120 | 15-25 |
| 357.2 | 136.1 | 0.05 | 30 | 80-120 | 20-30 |
Mandatory Visualization
Cytokinin Signaling Pathway
The following diagram illustrates a simplified cytokinin signaling pathway, which is initiated by the binding of cytokinins to transmembrane histidine kinase receptors.
Troubleshooting & Optimization
Technical Support Center: Optimizing Dihydrozeatin riboside-d3 Concentration for Internal Standard
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the concentration of Dihydrozeatin riboside-d3 as an internal standard (IS) in mass spectrometry-based analyses.
Frequently Asked Questions (FAQs)
Q1: Why is a stable isotope-labeled (SIL) internal standard like this compound preferred for cytokinin analysis?
Stable isotope-labeled internal standards are considered the gold standard in quantitative bioanalysis, particularly for LC-MS/MS methods.[1] Because they are structurally almost identical to the analyte, they share very similar chemical and physical properties.[2] This ensures they behave similarly during sample extraction, chromatography, and ionization, providing the most effective compensation for matrix effects and other sources of variability.[2][3] The use of SIL-IS is critical for achieving high precision and accuracy in quantitative mass spectrometry.[3]
Q2: What are the primary goals when optimizing the this compound concentration?
The optimal concentration for this compound should be chosen to:
-
Produce a stable, reproducible, and robust signal that is significantly above the background noise but not so high that it causes detector saturation.[1]
-
Ensure the internal standard response is consistent across all samples within an analytical run.[1]
-
Effectively track the analyte's behavior throughout the entire analytical process to accurately correct for variability.[1]
-
Minimize any potential for cross-interference, where the analyte contributes to the IS signal or vice-versa.[1]
-
Fall within the linear dynamic range of the mass spectrometer.[1]
Q3: What are matrix effects, and how can this compound help correct for them?
Matrix effects are the alteration of analyte ionization efficiency due to co-eluting components from the sample matrix.[4] These effects can manifest as ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate quantification.[4][5] Since a SIL-IS like this compound co-elutes with the analyte and has nearly identical ionization properties, it experiences the same degree of ion suppression or enhancement.[2][3] By using the ratio of the analyte signal to the internal standard signal for quantification, these variations can be effectively normalized, improving data accuracy.[6][7]
Q4: How should this compound be stored to ensure its stability?
Troubleshooting Guide
This section addresses common problems encountered when using this compound as an internal standard.
Problem 1: Low or No Internal Standard Signal
Possible Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Systemic Issue (All Samples) | 1. Check IS Solution : Verify the concentration and integrity of the spiking solution. Confirm it was prepared correctly and has not degraded.[5] 2. Review Sample Preparation : Ensure the IS was added to the samples. A simple human error of forgetting to add the solution is a common cause.[5] 3. Inspect LC-MS System : Check for leaks, verify mobile phase composition, and ensure the correct MS method (including the MRM transition for the IS) is being used.[5] 4. Check Ion Source : Inspect the ion source for contamination and ensure a stable spray is being generated.[5] |
| Individual Sample Issue | 1. Spiking Error : An abrupt absence of signal in a single sample often points to a manual error during the addition of the IS to that specific sample.[5] 2. Severe Ion Suppression : Extreme matrix effects in a particular sample can suppress the IS signal below the limit of detection.[11] |
| Chemical/Instrumental Factors | 1. Incorrect Ionization Mode : Ensure the mass spectrometer is operating in the correct polarity mode for this compound detection (typically positive ion mode).[12][13] 2. Suboptimal Ion Source Conditions : Adjust parameters like electrospray voltage, nebulizer gas flow, and temperature to optimize ionization efficiency.[12] |
Problem 2: High Variability in Internal Standard Signal Across a Batch
Possible Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | This is a primary suspect. Investigate for inconsistencies in extraction recovery, pipetting, or mixing between samples.[5] |
| Variable Matrix Effects | Different samples can exhibit varying degrees of ion suppression or enhancement.[4][5] Using a SIL-IS like this compound should compensate for this, but extreme variations can still be problematic. Consider optimizing sample cleanup procedures (e.g., Solid-Phase Extraction) to remove interfering components.[3][11] |
| Chromatographic Issues | Poor chromatography, including shifting retention times or peak splitting, can cause the IS to elute in a region with different matrix effects than the analyte, leading to inaccurate correction.[5] Ensure the LC method is robust. |
| Instrument Instability | Fluctuations in the LC-MS system, such as an unstable spray in the ion source or autosampler injection inconsistencies, can cause signal variability.[14] |
Problem 3: Internal Standard Signal is Too High (Detector Saturation)
Possible Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Concentration Too High | The concentration of the this compound spiking solution is too high, leading to a response that saturates the detector. |
| Action | Dilute the internal standard stock or working solution and re-prepare the samples. The goal is a strong, stable signal that is well within the linear dynamic range of the instrument.[1] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound
This protocol outlines a systematic approach to finding the ideal IS concentration.
Objective : To select a concentration that provides a consistent and reproducible signal with low variability across multiple samples.
Procedure :
-
Prepare IS Working Solutions : Create a series of working solutions of this compound at different concentrations (e.g., 10, 25, 50, 100, 250 ng/mL) by diluting a stock solution.
-
Prepare Blank Matrix Samples : Use a blank biological matrix (e.g., plant extract from a non-treated sample) that is representative of the study samples.
-
Spike Samples : Prepare multiple replicates (n=5 or 6) of the blank matrix. Spike each replicate with one of the IS working solutions to achieve the target concentrations.
-
Process Samples : Subject the spiked samples to the entire analytical method, including extraction, cleanup, and reconstitution steps.
-
LC-MS/MS Analysis : Inject the processed samples and record the peak area of the this compound signal for each concentration.
-
Data Analysis :
-
Calculate the mean peak area for each concentration level.
-
Calculate the coefficient of variation (%CV) for the peak areas at each concentration.
-
Select the concentration that provides a robust signal-to-noise ratio and a %CV of <15%.[1]
-
Summary of Concentration Optimization Experiment
| Concentration (ng/mL) | Mean Peak Area | Standard Deviation | %CV | Recommendation |
| 10 | 15,500 | 3,100 | 20.0% | Too variable, signal may be too low. |
| 25 | 48,000 | 6,240 | 13.0% | Acceptable precision. Good candidate. |
| 50 | 110,000 | 12,100 | 11.0% | Good precision and strong signal. |
| 100 | 250,000 | 22,500 | 9.0% | Excellent precision. |
| 250 | 850,000 | 127,500 | 15.0% | Possible onset of detector saturation. |
Note: The data above is illustrative. Based on this example, 50 ng/mL or 100 ng/mL would be suitable concentrations for further validation.
Protocol 2: Assessing Matrix Effects with the Post-Extraction Spike Method
Objective : To quantify the extent of ion suppression or enhancement caused by the sample matrix.
Procedure :
-
Prepare Two Sets of Samples :
-
Set A (Pre-Extraction Spike) : Spike a blank matrix sample with this compound before the extraction process.
-
Set B (Post-Extraction Spike) : Take a blank matrix sample through the entire extraction and evaporation process. Spike the this compound into the final reconstitution solvent.[5]
-
-
Analyze Samples : Analyze both sets of samples by LC-MS/MS.
-
Calculate Matrix Factor (MF) : Use the following formula to determine the matrix effect:
-
MF = (Peak Area of IS in Set B) / (Peak Area of IS in Set A)[5]
-
-
Interpret Results :
-
MF < 1 : Indicates ion suppression.
-
MF > 1 : Indicates ion enhancement.
-
MF = 1 : Indicates no significant matrix effect.[5]
-
Visualizations
Caption: Workflow for optimizing internal standard concentration.
Caption: Troubleshooting decision tree for IS signal issues.
Caption: Diagram illustrating the concept of matrix effects.
References
- 1. benchchem.com [benchchem.com]
- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. benchchem.com [benchchem.com]
- 4. bataviabiosciences.com [bataviabiosciences.com]
- 5. benchchem.com [benchchem.com]
- 6. More Than You Ever Wanted to Know About Calibrations Part 7 – Internal Standards, Surrogates, and Isotope Dilution [restek.com]
- 7. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 8. biovalley.fr [biovalley.fr]
- 9. Stability of sample extracts of vitamin D3 metabolites after chemical derivatization for LC–MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Internal standard problem:( - Chromatography Forum [chromforum.org]
- 12. How to Address Internal Standard Detection Failure in Positive Ion Mode During LC-MS Quantification | MtoZ Biolabs [mtoz-biolabs.com]
- 13. researchgate.net [researchgate.net]
- 14. Diagnosing signal instability when processing data in Analyst®, MultiQuant™, or SCIEX OS software [sciex.com]
Dihydrozeatin riboside-d3 stability in methanol and other solvents
This technical support center provides guidance on the stability of Dihydrozeatin riboside-d3 in methanol (B129727) and other solvents, along with troubleshooting tips and frequently asked questions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid form of this compound?
A1: Solid this compound should be stored at -20°C.[1] Product data sheets for similar cytokinin ribosides suggest that the solid compound is stable for at least four years under these conditions.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
Q3: How stable is this compound in solution?
A3: While specific quantitative stability data for this compound in methanol is limited in published literature, studies on structurally similar adenine-based cytokinins provide valuable insights. For instance, trans-zeatin (B1683218), a closely related cytokinin, has demonstrated high stability in dilute alkaline aqueous solutions when stored at low temperatures.[3][4] It is recommended not to store aqueous solutions for more than one day.
Q4: Can I store my this compound stock solution at room temperature?
A4: No, it is not recommended. Based on stability studies of similar compounds, storage at room temperature can lead to degradation. For optimal stability, stock solutions should be stored at -20°C or colder.[3][4]
Q5: Are there any known degradation pathways for this compound?
A5: The primary degradation pathways for cytokinins like this compound involve cleavage of the side chain by cytokinin dehydrogenase (CKX) in biological systems. In solution, hydrolysis, particularly in acidic or strongly alkaline conditions, can also lead to degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound in solution. | Prepare fresh stock solutions regularly. Aliquot stock solutions to avoid repeated freeze-thaw cycles. Store solutions at -20°C or below and protect from light. For aqueous solutions, use immediately after preparation. |
| Low analytical signal (e.g., in LC-MS) | Adsorption of the compound to container surfaces. | Use low-adsorption vials (e.g., silanized glass or polypropylene). |
| Precipitation of the compound from solution. | Ensure the compound is fully dissolved. If using a mixed solvent system, ensure the final concentration is below the solubility limit. Briefly sonicate the solution if necessary. | |
| Appearance of unexpected peaks in chromatogram | Presence of degradation products. | Review solution preparation and storage procedures. Consider performing a stability test of your own standard in the specific solvent and storage conditions you are using. |
Stability Data of Structurally Similar Cytokinins
While specific data for this compound is not available, the following table summarizes the stability of trans-zeatin (tZ), a structurally similar cytokinin, in 0.01 N KOH. This data can serve as a valuable reference for handling this compound solutions.
| Storage Temperature | Duration | Percent Recovery of trans-zeatin |
| -20°C | 90 days | >90%[3][4] |
| 2-6°C | 90 days | >90%[3][4] |
| 25°C | 90 days | Significant degradation observed[3][4] |
Experimental Protocols
Protocol for Preparing a Stock Solution of this compound
This protocol provides a general procedure for preparing a stock solution. The choice of solvent will depend on the specific experimental requirements.
-
Weighing: Accurately weigh the required amount of solid this compound in a clean, dry vial.
-
Solvent Addition: Add the appropriate volume of high-purity solvent (e.g., DMSO, methanol) to achieve the desired concentration.
-
Dissolution: Vortex the vial until the solid is completely dissolved. Gentle warming or sonication may be used to aid dissolution if necessary, but prolonged exposure to heat should be avoided.
-
Storage: Store the stock solution in a tightly sealed vial at -20°C or below, protected from light. It is advisable to prepare small aliquots to minimize freeze-thaw cycles.
Protocol for a Basic Stability Study
This protocol outlines a general workflow for assessing the stability of this compound in a specific solvent.
-
Solution Preparation: Prepare a solution of this compound in the solvent of interest at a known concentration.
-
Initial Analysis (Time 0): Immediately after preparation, analyze an aliquot of the solution using a suitable analytical method (e.g., HPLC-UV, LC-MS) to determine the initial concentration.
-
Storage: Store the remaining solution under the desired conditions (e.g., specific temperature, light or dark).
-
Time-Point Analysis: At regular intervals (e.g., 24 hours, 7 days, 30 days), withdraw an aliquot of the solution and analyze it using the same analytical method.
-
Data Analysis: Compare the concentration at each time point to the initial concentration to determine the percentage of the compound remaining.
Diagrams
Caption: Workflow for assessing the stability of this compound.
Caption: Factors influencing the stability of this compound in solution.
References
Preventing deuterium-hydrogen exchange in Dihydrozeatin riboside-d3
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling and use of Dihydrozeatin riboside-d3, with a focus on preventing deuterium-hydrogen (D-H) exchange to ensure data integrity in quantitative analyses.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and where are the deuterium (B1214612) labels located?
This compound is the deuterated form of Dihydrozeatin riboside, a naturally occurring cytokinin. In the d3 variant, three deuterium atoms are typically located on the methyl group of the dihydrozeatin side chain. This strategic placement on a carbon atom, rather than a heteroatom like oxygen or nitrogen, makes them generally less susceptible to exchange. However, maintaining isotopic stability still requires careful handling.
Q2: I'm observing a lower-than-expected signal for this compound and a corresponding increase in the signal for the unlabeled Dihydrozeatin riboside in my samples. What could be the cause?
This observation strongly suggests that deuterium-hydrogen exchange is occurring. The deuterium atoms on your internal standard are being replaced by protons from the surrounding environment, such as solvents or sample matrices. This can lead to an underestimation of your target analyte's concentration. The primary factors influencing this exchange are pH, temperature, and the type of solvent used.
Q3: What are the optimal storage conditions to maintain the isotopic integrity of this compound?
To ensure long-term stability, this compound should be stored at -20°C or lower in a tightly sealed container to minimize exposure to moisture. If in solution, it is best dissolved in an aprotic solvent like acetonitrile (B52724). If an aqueous solution is necessary, use a buffered solution with a slightly acidic pH (see recommendations below) and store it frozen.
Q4: How can I minimize D-H exchange during my sample preparation and analysis?
Minimizing D-H exchange requires a multi-faceted approach focusing on temperature, pH, and solvent choice throughout your workflow. Key strategies include:
-
Temperature Control: Keep samples, standards, and autosampler vials cooled, ideally at 4°C. Lower temperatures significantly slow down the rate of exchange.
-
pH Management: Maintain a slightly acidic pH, ideally between 2.5 and 3.0.[1] Avoid strongly acidic or basic conditions, which can catalyze D-H exchange.
-
Solvent Selection: Whenever possible, use aprotic solvents like acetonitrile for stock solutions and dilutions. If aqueous solutions are required, such as for the mobile phase in liquid chromatography, ensure they are appropriately acidified (e.g., with 0.1% formic acid).
Troubleshooting Guide
| Symptom | Potential Cause | Recommended Action |
| Decreasing signal of this compound over time in the autosampler. | D-H Exchange in Vial: The conditions in the sample vial (solvent, pH, temperature) are promoting D-H exchange. | 1. Temperature: Ensure the autosampler is adequately cooled (e.g., 4°C).2. Solvent: If possible, the final sample solvent should be high in organic content (e.g., >80% acetonitrile).3. pH: Ensure the final sample pH is between 2.5 and 3.0. |
| High background signal at the mass of unlabeled Dihydrozeatin riboside in blank samples spiked only with the internal standard. | Contamination or Exchange During Preparation: The this compound may be contaminated with its unlabeled counterpart, or significant exchange is occurring during the sample preparation steps. | 1. Purity Check: Verify the isotopic purity of the standard as provided in the certificate of analysis. If necessary, analyze a fresh solution of the standard to confirm its purity.2. Protocol Review: Examine your sample preparation protocol for steps involving high temperatures or exposure to non-ideal pH conditions. |
| Poor reproducibility of the internal standard signal across a batch of samples. | Inconsistent Sample Matrix Effects or Variable D-H Exchange: Variations in the pH or composition of individual samples may be causing differential rates of D-H exchange. | 1. pH Standardization: Ensure that the pH of all samples is consistently adjusted before analysis.2. Matrix Clean-up: Implement a robust sample clean-up method, such as solid-phase extraction (SPE), to remove interfering matrix components. |
Experimental Protocols
Protocol: Sample Preparation for Cytokinin Analysis using LC-MS/MS with Minimized D-H Exchange
This protocol is designed for the extraction and purification of cytokinins from plant tissue, incorporating steps to minimize the risk of deuterium-hydrogen exchange for the this compound internal standard.
1. Materials and Reagents:
-
Plant tissue
-
Liquid nitrogen
-
Extraction Buffer: Acetonitrile:Methanol:Water (40:40:20 v/v/v) with 0.1% formic acid, pre-chilled to -20°C
-
This compound internal standard stock solution (in acetonitrile)
-
Solid-Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange)
-
Elution Solution: 5% NH4OH in 60% methanol
-
Reconstitution Solution: 90:10 Water:Acetonitrile with 0.1% formic acid
2. Procedure:
-
Sample Collection and Homogenization:
-
Harvest plant tissue and immediately flash-freeze in liquid nitrogen to quench metabolic activity.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.
-
-
Extraction:
-
Transfer a known amount of the frozen powder (e.g., 50 mg) to a pre-chilled tube.
-
Add 1 mL of the pre-chilled extraction buffer.
-
Spike the sample with the this compound internal standard.
-
Vortex thoroughly and incubate at -20°C for 1 hour with occasional shaking.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant.
-
-
Solid-Phase Extraction (SPE) Clean-up:
-
Condition the SPE cartridge according to the manufacturer's instructions.
-
Load the supernatant onto the conditioned cartridge.
-
Wash the cartridge to remove interfering compounds (refer to cartridge-specific protocols).
-
Elute the cytokinins using the elution solution.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 30°C.
-
Reconstitute the dried extract in 100 µL of the reconstitution solution. The acidic nature of this solution helps to maintain the stability of the deuterated standard.
-
-
LC-MS/MS Analysis:
-
Transfer the reconstituted sample to an autosampler vial.
-
Maintain the autosampler at 4°C.
-
Inject the sample onto a C18 reversed-phase column for chromatographic separation.
-
Use a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Detect and quantify Dihydrozeatin riboside and this compound using a tandem mass spectrometer in positive ion mode.
-
Visualizations
Caption: Chemical structure of this compound.
Caption: Recommended workflow for preventing D-H exchange.
Caption: Troubleshooting logic for D-H exchange issues.
References
Troubleshooting low signal intensity of Dihydrozeatin riboside-d3 in MS
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering low signal intensity with Dihydrozeatin riboside-d3 in mass spectrometry (MS) experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am not seeing any signal for my this compound. What are the first things I should check?
A1: When a signal is completely absent, a systematic check of the entire workflow is essential. Start with the most fundamental aspects of your experiment:
-
Internal Standard Addition: If using this compound as an internal standard, double-check that it was added to your samples at the correct concentration. Pipetting errors or mix-ups in working solutions are common sources of error.
-
LC-MS System Performance: Verify the overall health of your LC-MS system. Inject a known, reliable compound to ensure the instrument is functioning correctly, from the autosampler to the detector. A general loss of sensitivity will affect all analytes.
-
MS Method Parameters: Carefully review your MS acquisition method. Ensure the correct precursor and product ions for this compound are specified in your method. A simple typo in an m/z value will result in no signal.
Q2: My signal for this compound is present but very low. How can I improve the signal intensity?
A2: Low signal intensity can stem from several factors, ranging from sample preparation to instrument settings. The following sections break down potential causes and solutions.
Sample Preparation and Chromatography
Poor sample cleanup or suboptimal chromatographic conditions can significantly suppress the signal of your target analyte.
FAQ:
-
Q: Could my sample matrix be interfering with the this compound signal?
-
A: Yes, this is a very common issue known as matrix effects, where other components in your sample co-elute with your analyte and suppress its ionization.[1] Consider a more rigorous sample cleanup.
-
-
Q: What type of sample preparation is recommended for this compound?
-
A: For complex matrices like plant extracts or biological fluids, a solid-phase extraction (SPE) is often necessary. A C18 or mixed-mode cation exchange SPE cartridge can be effective for cytokinins.
-
Experimental Protocol: General Solid-Phase Extraction (SPE) for Cytokinins
This protocol is a general guideline and may require optimization for your specific sample matrix.
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol, followed by 1 mL of water.
-
Loading: Load your pre-treated sample onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of water to remove salts and other polar interferences.
-
Elution: Elute the this compound with 1 mL of methanol.
-
Drying and Reconstitution: Dry the eluate under a gentle stream of nitrogen and reconstitute in your initial mobile phase.
Mass Spectrometry Parameters
Optimizing the mass spectrometer settings is crucial for maximizing the signal of this compound.
FAQ:
-
Q: What are the most critical MS parameters to optimize for this compound?
-
A: For electrospray ionization (ESI), key parameters to optimize include capillary voltage, source temperature, and cone/fragmentor voltage.[2] These parameters directly influence the efficiency of ion generation and transmission.
-
-
Q: I am observing multiple adducts for my analyte. Could this be the reason for low signal of my primary ion?
-
A: Yes. If your analyte readily forms various adducts (e.g., with sodium, potassium, or mobile phase modifiers), the ion current gets distributed among these different species, reducing the intensity of your target ion.[1][3] Try to minimize sources of salt contamination and consider if a different mobile phase additive could promote the formation of a single, dominant ion.
-
-
Q: What ionization mode, positive or negative, is better for this compound?
-
A: Dihydrozeatin riboside, like other cytokinins, contains basic nitrogen atoms, making it well-suited for positive ion mode electrospray ionization (ESI+), where it will readily form protonated molecules [M+H]+.
-
Data Presentation: Recommended Starting MS Parameters (ESI+)
The following table provides suggested starting parameters for the analysis of this compound. These will likely require fine-tuning on your specific instrument.
| Parameter | Recommended Starting Value | Purpose |
| Ionization Mode | Positive | Promotes the formation of [M+H]+ ions. |
| Capillary Voltage | 3.5 kV | Optimizes the electrospray process. |
| Source Temperature | 120 °C | Aids in desolvation. |
| Desolvation Gas Temp. | 350 °C | Facilitates the evaporation of the mobile phase. |
| Desolvation Gas Flow | 800 L/hr | Assists in droplet desolvation. |
| Cone/Fragmentor Voltage | 30 V | Influences in-source fragmentation and ion transmission. |
| Collision Energy (for MS/MS) | 15-25 eV | Needs to be optimized to get the desired product ions. |
| Precursor Ion (m/z) | To be calculated | The m/z of the protonated this compound. |
| Product Ion (m/z) | To be determined | The m/z of a characteristic fragment ion after collision-induced dissociation. |
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low signal intensity of this compound.
References
Technical Support Center: Improving Recovery of Dihydrozeatin Riboside-d3 from Complex Plant Matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the recovery of Dihydrozeatin riboside-d3 (DZR-d3) and other cytokinins from complex plant matrices.
Troubleshooting Guides
This section addresses specific issues that may arise during your experimental workflow, from sample preparation to data analysis.
Issue 1: Low Recovery or Signal Intensity of this compound
Q: My DZR-d3 signal is consistently low or undetectable in my LC-MS/MS analysis. What are the potential causes and how can I troubleshoot this?
A: Low signal intensity is a common issue often stemming from problems in the extraction and purification stages, or from matrix effects during analysis. Here is a step-by-step troubleshooting guide:
-
Evaluate Extraction Efficiency: The choice of extraction solvent is critical. A modified Bieleski's solvent (methanol:formic acid:water at a 15:1:4 ratio) has been shown to yield high responses for deuterated cytokinin standards in plant extracts.[1][2] If you are using a different solvent, consider if it is optimal for DZR-d3 and your specific plant matrix. Different plant hormones have varying polarities, and no single solvent is optimal for all.[1]
-
Optimize Purification (Clean-up): Co-extracted matrix components can significantly interfere with your analysis. Solid-phase extraction (SPE) is a crucial step to remove these interfering substances.[1]
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SPE Sorbent Selection: For cytokinins like DZR-d3, a mixed-mode cation-exchange SPE column, such as Oasis MCX, is highly effective.[2][3] This type of sorbent combines reversed-phase and cation-exchange properties, leading to improved recovery and purity.[3] Using Oasis MCX can decrease UV-absorbing contaminants by about 90%.[2][3]
-
Elution Protocol: Ensure your wash and elution steps are optimized. For Oasis MCX columns, a typical protocol involves washing with 1% acetic acid and methanol (B129727), followed by elution with 0.35 M ammonium (B1175870) hydroxide (B78521) in 70% methanol.[1][4]
-
-
Assess for Ion Suppression: Matrix effects, particularly ion suppression, can significantly reduce the analyte signal in the mass spectrometer. A post-column infusion experiment can help identify at what retention times ion suppression is occurring.[1]
-
Check for Incomplete Homogenization: Plant tissue, especially tough tissues like roots, must be thoroughly homogenized to ensure efficient extraction. Grinding the tissue to a fine powder in liquid nitrogen is essential to increase the surface area for solvent penetration.[3]
-
Prevent Degradation: Cytokinins can be susceptible to enzymatic degradation. It is crucial to perform extraction steps at low temperatures (e.g., -20°C or on ice) to minimize this.[3]
Issue 2: Poor Reproducibility and Inconsistent Quantification
Q: I am observing significant variability in my quantitative results between sample injections. What could be causing this lack of reproducibility?
A: Poor reproducibility is often linked to inconsistent sample preparation, matrix effects, or carryover in the analytical system.[1]
-
Standardize Sample Handling: Ensure that all samples are treated identically throughout the entire extraction and purification process.[1] This includes precise measurement of plant material, consistent solvent volumes, and uniform incubation times.
-
Use of Internal Standards: The addition of a known amount of a stable isotope-labeled internal standard, such as this compound itself, at the very beginning of the extraction process is critical for accurate quantification. This helps to correct for losses during sample preparation and for matrix effects.
-
Avoid Sample Overload: Overloading the SPE column can lead to breakthrough of your target analytes and inconsistent recoveries.[3] If you are working with very small sample sizes, consider miniaturized methods like pipette tip-based SPE (multi-StageTips).[3][5]
-
Check for Instrument Carryover: If you observe that a high-concentration sample is followed by a higher-than-expected blank or low-concentration sample, you may have instrument carryover. Ensure your LC system's wash cycles are adequate to prevent this.
Frequently Asked Questions (FAQs)
Q1: What is the most effective solvent for extracting this compound from plant tissue?
A1: A modified Bieleski's solvent, typically a mixture of methanol, water, and formic acid (e.g., 15:4:1, v/v/v), is highly effective for extracting a wide variety of cytokinins, including DZR-d3.[3] This solvent has demonstrated high yields for various cytokinin forms.[3] While 80% methanol is also used, the modified Bieleski's solvent often results in a higher response for deuterated internal standards, indicating better extraction efficiency.[2]
Q2: How can I effectively extract cytokinins from very small samples, such as root tips?
A2: For very small sample sizes (1-5 mg of fresh weight), a miniaturized purification method using multi-StageTips can be very effective.[3] This technique combines multiple purification steps into a single pipette tip, minimizing sample loss.[3][5]
Q3: Are there alternative purification methods to SPE?
A3: Yes, immunoaffinity chromatography is a highly specific method that can be used for the purification of cytokinins.[6][7] This technique utilizes antibodies that specifically bind to cytokinins, allowing for a very clean sample preparation.[6] It can be faster and simpler than other methods and can yield excellent qualitative and quantitative information.[6]
Q4: How important is the use of an internal standard?
A4: The use of a stable isotope-labeled internal standard, like this compound, is crucial for accurate and reproducible quantification. It is added at the beginning of the extraction process and experiences the same processing as the endogenous analyte. By comparing the signal of the endogenous compound to the internal standard, you can correct for any losses during sample preparation and for signal suppression or enhancement during LC-MS analysis.
Quantitative Data Summary
The following tables summarize quantitative data on the recovery and purification of cytokinins from plant matrices.
Table 1: Comparison of Different Extraction Solvents
| Extraction Solvent | Relative Internal Standard Response (RISR) | Reference |
| 80% (v/v) Methanol | Lower | [2] |
| Bieleski's MCF-7 | Similar to 80% Methanol | [2] |
| Modified Bieleski's (MeOH:HCO2H:H2O, 15:1:4) | Highest | [2] |
Table 2: Efficacy of Different Purification Methods
| Purification Method | Reduction in UV-Absorbing Contaminants | Relative Internal Standard Response (RISR) | Key Advantages | Reference(s) |
| Oasis MCX SPE | ~90% | Increased about two-fold | High purity and recovery | [2][3] |
| DEAE Sephadex RP-C18 | Lower than Oasis MCX | Lower than Oasis MCX | Can provide good purification for some cytokinin classes | [3] |
| Immunoaffinity Chromatography | High | High | High specificity, faster and simpler for routine analysis | [6] |
| Multi-StageTips | Effective for small samples | Good for small samples | Ideal for very small sample sizes (1-5 mg) | [3][5] |
Table 3: Recovery of Cytokinins Using a Miniaturized Purification Protocol (Multi-StageTips)
| Fresh Weight of Plant Material | Average Recovery (%) | Reference |
| 1.0 mg | 77 ± 17 | [5] |
| 2.0 mg | 46 ± 17 | [5] |
| 5.0 mg | 10 ± 6 | [5] |
Experimental Protocols
Protocol 1: Extraction and Purification of this compound from Plant Tissue
This protocol is adapted from established methods for general-purpose cytokinin extraction and purification.[1][3][4]
1. Homogenization and Extraction: a. Freeze approximately 50-100 mg of fresh plant tissue in liquid nitrogen.[3] b. Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.[3] c. Transfer the powdered tissue to a tube containing 1 mL of pre-chilled (-20°C) modified Bieleski's extraction solvent (methanol:water:formic acid, 15:4:1, v/v/v).[3][4] d. Add a known amount of deuterated internal standards, including this compound, for quantification.[3] e. Shake for 1 hour at 4°C.[1] f. Centrifuge at high speed (e.g., 14,000 rpm) at 4°C for 20-30 minutes.[1][3] g. Collect the supernatant. For exhaustive extraction, the pellet can be re-extracted with another 0.5 mL of the extraction solvent, and the supernatants pooled.[1]
2. Solid-Phase Extraction (SPE) using Oasis MCX Columns: a. Condition an Oasis MCX SPE cartridge (e.g., 30 mg, 1 mL) by passing 1 mL of methanol followed by 1 mL of 1% acetic acid.[1] b. Dilute the supernatant from step 1g with 1% acetic acid to a final volume of 5 mL.[1] c. Load the diluted extract onto the conditioned SPE cartridge.[1][3] d. Wash the cartridge with 1 mL of 1 M formic acid to remove acidic and neutral interfering compounds.[3] e. Wash the cartridge with 1 mL of methanol to remove non-polar interfering compounds.[3] f. Elute the cytokinins with 2 mL of 0.35 M ammonium hydroxide in 60-70% methanol.[1][3]
3. Sample Concentration and Analysis: a. Evaporate the eluate to dryness under a stream of nitrogen or using a vacuum concentrator.[1][3] b. Reconstitute the sample in a small volume (e.g., 50 µL) of the initial mobile phase for LC-MS analysis (e.g., 5% acetonitrile (B52724) with 0.1% formic acid).[3] c. Analyze using UHPLC-MS/MS.[3]
Visualizations
Caption: Workflow for this compound extraction and analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Efficiency of different methods of extraction and purification of cytokinins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 5. researchgate.net [researchgate.net]
- 6. Immunoaffinity co-purification of cytokinins and analysis by high-performance liquid chromatography with ultraviolet-spectrum detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jipb.net [jipb.net]
Ion suppression effects on Dihydrozeatin riboside-d3 quantification
Welcome to the technical support center for the quantification of Dihydrozeatin riboside-d3. This resource provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges related to ion suppression in LC-MS/MS analysis.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the quantification of this compound, with a focus on mitigating ion suppression effects.
Problem 1: Low signal intensity or complete signal loss for this compound.
This is a classic symptom of ion suppression, where co-eluting matrix components interfere with the ionization of the analyte in the mass spectrometer's source.[1][2][3]
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Step 1: Evaluate Sample Preparation. Inadequate sample cleanup is a primary cause of ion suppression.[4][5] Consider the effectiveness of your current sample preparation method.
-
Protein Precipitation (PPT): While quick, PPT may not sufficiently remove phospholipids (B1166683) and other small molecules that are common sources of ion suppression.[5][6]
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Liquid-Liquid Extraction (LLE): LLE can offer better cleanup than PPT by removing salts and some polar interferences.[4]
-
Solid-Phase Extraction (SPE): SPE is often the most effective method for removing a broad range of matrix interferences.[4][7]
-
-
Step 2: Optimize Chromatographic Separation. If interfering compounds co-elute with this compound, ion suppression will occur.[5]
-
Modify the gradient elution profile to better separate the analyte from matrix components.
-
Experiment with a different stationary phase to alter the selectivity of the separation.
-
-
Step 3: Dilute the Sample. Diluting the sample can reduce the concentration of interfering species.[3][5] However, this will also reduce the analyte concentration, so this approach is not ideal for trace analysis.
Problem 2: Inconsistent results and poor reproducibility between replicates.
Variable ion suppression between samples can lead to inconsistent analytical results. This may be due to variations in the sample matrix or inconsistencies in the sample preparation process.[6]
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Step 1: Utilize a Stable Isotope-Labeled Internal Standard. A stable isotope-labeled internal standard like this compound is the best tool to compensate for matrix effects. Since it co-elutes with the analyte and has nearly identical chemical properties, it will experience similar ion suppression, allowing for accurate ratiometric quantification.
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Step 2: Assess Matrix Effects. To determine the extent of ion suppression, a post-column infusion experiment can be performed.[7] This involves infusing a constant flow of this compound solution into the MS while injecting a blank matrix extract onto the LC column. A dip in the baseline signal at the retention time of the analyte indicates the presence of ion suppression.
-
Step 3: Matrix-Matched Calibrants. Preparing calibration standards in the same matrix as the samples can help to compensate for consistent matrix effects.[4]
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a problem in LC-MS/MS?
A1: Ion suppression is a phenomenon where the ionization efficiency of a target analyte is reduced by the presence of co-eluting components from the sample matrix.[1][3] This leads to a decreased signal intensity, which can result in poor sensitivity, inaccurate quantification, and reduced reproducibility of results.[5][6] The interfering species compete for ionization or inhibit the efficient formation of ions in the mass spectrometer's source.[1]
Q2: What are the common sources of ion suppression?
A2: Common sources of ion suppression include endogenous components from the sample matrix such as salts, phospholipids, and proteins.[1][6] Exogenous substances, such as polymers from plasticware or mobile phase additives, can also contribute.[1]
Q3: How can I minimize ion suppression during method development?
A3: Minimizing ion suppression should be a key consideration during method development. The most effective strategies include:
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Developing a robust sample preparation method: Techniques like SPE are highly effective at removing interfering matrix components.[4][7][8]
-
Optimizing chromatographic conditions: Achieving good separation between the analyte and matrix components is crucial.[4][5]
-
Using a stable isotope-labeled internal standard: This is the most reliable way to compensate for unavoidable matrix effects.[4]
Q4: Can changing the ionization source help?
A4: In some cases, switching from electrospray ionization (ESI) to atmospheric pressure chemical ionization (APCI) may reduce ion suppression, as APCI is generally less susceptible to matrix effects.[3] Additionally, switching the polarity of the ESI source (e.g., from positive to negative ion mode) can sometimes be beneficial, as fewer compounds may ionize in the chosen polarity, reducing the potential for interference.[1][3]
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound from a Biological Matrix
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Sample Pre-treatment: To 1 mL of the biological sample (e.g., plasma, plant extract), add the internal standard solution of this compound.
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of deionized water.
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing:
-
Wash the cartridge with 1 mL of deionized water.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
-
Elution: Elute the this compound and its internal standard with 1 mL of 5% formic acid in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in 100 µL of the initial mobile phase.
Protocol 2: LC-MS/MS Parameters for this compound Quantification
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LC Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
MS/MS Transitions: Monitor the specific precursor-to-product ion transitions for both Dihydrozeatin riboside and this compound.
Quantitative Data Summary
The following table illustrates the impact of different sample preparation techniques on the signal intensity of this compound and the resulting matrix effect. A matrix effect value close to 100% indicates minimal ion suppression.
| Sample Preparation Method | This compound Peak Area (in matrix) | This compound Peak Area (in solvent) | Matrix Effect (%) |
| Protein Precipitation | 45,000 | 150,000 | 30% |
| Liquid-Liquid Extraction | 90,000 | 150,000 | 60% |
| Solid-Phase Extraction | 135,000 | 150,000 | 90% |
This data is illustrative and serves to compare the relative effectiveness of the sample preparation methods in reducing ion suppression.
Visualizations
Caption: Mechanism of Ion Suppression in the Mass Spectrometer Source.
Caption: Troubleshooting Workflow for Ion Suppression.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Ion Suppression in Mass Spectrometry: Causes, Effects, and Mitigation Strategies | PPTX [slideshare.net]
- 3. providiongroup.com [providiongroup.com]
- 4. longdom.org [longdom.org]
- 5. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 8. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
Technical Support Center: Deuterated Standards in Hormone Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered when using deuterated standards for hormone analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical problems associated with deuterated internal standards?
A1: The most frequently encountered issues include:
-
Isotopic Exchange: The loss of deuterium (B1214612) atoms and their replacement with hydrogen from the surrounding environment.[1][2][3]
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Chromatographic Shift: The deuterated internal standard (IS) and the analyte having slightly different retention times.[3][4][5][6][7][8][9]
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Differential Matrix Effects: The analyte and the IS experiencing different levels of ion suppression or enhancement from the sample matrix.[1][3][4][6][10]
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Isotopic Interference: Contribution of the analyte's naturally occurring isotopes to the signal of the internal standard.[11][12]
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Purity Issues: The presence of unlabeled analyte or other impurities in the deuterated IS.[1][3]
Q2: Why is my deuterated internal standard eluting at a different retention time than the native hormone?
A2: This phenomenon, known as the "isotope effect," is a common observation. The substitution of hydrogen with the heavier deuterium isotope can lead to slight changes in the physicochemical properties of the molecule, such as its lipophilicity.[4][6] In reversed-phase chromatography, deuterated compounds often elute slightly earlier than their non-deuterated counterparts.[3][6] The magnitude of this shift can be influenced by the number and position of the deuterium labels.[6] While often minor, this can be problematic if the analyte and IS elute in a region of variable matrix effects.[4][6][10]
Q3: Can a deuterated internal standard completely eliminate issues related to matrix effects?
A3: While highly effective, deuterated internal standards may not always perfectly compensate for matrix effects.[4][10] Differential matrix effects can occur when the analyte and the deuterated IS have slightly different retention times, causing them to be affected differently by co-eluting matrix components.[4][6] This can lead to inaccuracies in quantification.[4] It has been reported that matrix effects experienced by an analyte and its stable isotope-labeled internal standard (SIL-IS) can differ by 26% or more.[1][6]
Q4: My results are inconsistent. Could my deuterated internal standard be unstable?
A4: Yes, instability of the deuterium label can be a significant issue. Back-exchange of deuterium for hydrogen can occur, particularly in aqueous solutions or under certain pH conditions.[1][2][6] This can lead to an increase in the response of the non-labeled analyte and a decrease in the IS response, compromising the accuracy of the results.[2] One study observed a 28% increase in the non-labeled compound after incubating a deuterated compound in plasma for one hour.[1][6] Deuterium labels are more susceptible to exchange if they are located on heteroatoms like oxygen (-OH) or nitrogen (-NH), or on a carbon atom adjacent to a carbonyl group.[1][3][13]
Troubleshooting Guides
Issue 1: Inaccurate or Inconsistent Quantitative Results
Question: My quantitative results for hormone analysis are inaccurate or inconsistent when using a deuterated internal standard. What are the possible causes and how can I troubleshoot this?
Answer: Inaccurate or inconsistent results when using a deuterated internal standard can stem from several factors. The most common culprits are a lack of co-elution between the analyte and the standard, the presence of isotopic or chemical impurities in the standard, or unexpected isotopic exchange.[1]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inaccurate quantitative results.
Issue 2: Unstable Internal Standard Signal
Question: The signal intensity of my deuterated internal standard is highly variable between samples. Why is this happening?
Answer: Variability in the internal standard's signal intensity often points to differential matrix effects or issues with the stability of the deuterated label.[1]
Troubleshooting Guide: Unstable Internal Standard Signal
-
Are you experiencing differential matrix effects?
-
Problem: Even with perfect co-elution, the analyte and the deuterated internal standard can experience different degrees of ion suppression or enhancement from matrix components.[1][3] This "differential matrix effect" can lead to inaccurate quantification.[1] Studies have shown that the matrix effects experienced by an analyte and its deuterated internal standard can differ by 26% or more in matrices like plasma and urine.[1][6]
-
Solution: Matrix Effect Evaluation: Conduct a post-extraction addition experiment to assess the matrix effect.
-
-
Could isotopic exchange be occurring?
-
Problem: Deuterium atoms on the internal standard can exchange with protons from the sample matrix or solvent, a phenomenon known as back-exchange.[1][2] This is more likely to occur if the deuterium labels are in chemically labile positions, such as on heteroatoms (e.g., -OH, -NH) or on carbons adjacent to carbonyl groups.[1][3][13]
-
Solution: Incubation Study: To test for back-exchange, incubate the deuterated internal standard in a blank matrix for a period equivalent to your sample preparation and analysis time. Then, analyze the sample to see if there is an increase in the non-labeled compound. A 28% increase in the non-labeled compound was observed after incubating a deuterated compound in plasma for one hour in one study.[1][6]
-
Data Presentation
Table 1: Common Pitfalls and Recommended Solutions
| Pitfall | Description | Potential Impact on Hormone Analysis | Recommended Solution(s) |
| Chromatographic Shift (Isotope Effect) | The deuterated standard and analyte have different retention times.[3][4][5][6][7][8][9] | Inaccurate quantification if elution occurs in a region of variable ion suppression.[4][6][10] | Optimize chromatography to achieve co-elution; use a standard with fewer deuterium labels.[3] |
| Isotopic Exchange (Back-Exchange) | Deuterium atoms are replaced by hydrogen from the solvent or matrix.[1][2][3] | Underestimation of the internal standard concentration, leading to overestimation of the analyte. | Select a standard with deuterium labels on stable, non-exchangeable positions; avoid harsh pH conditions.[1][2][3] |
| Differential Matrix Effects | Analyte and internal standard experience different levels of ion suppression or enhancement.[1][3][4][6][10] | Inaccurate and imprecise results. | Ensure complete co-elution; perform matrix effect experiments to assess the degree of differential effects.[1][5] |
| Isotopic Interference | Naturally occurring isotopes of the analyte contribute to the internal standard's signal.[11][12] | Non-linear calibration curves and biased quantitative results.[12] | Use an internal standard with a higher mass difference from the analyte; use a non-linear calibration model.[12][14] |
| Impurity of Deuterated Standard | Presence of unlabeled analyte in the deuterated standard. | Overestimation of the analyte concentration, especially at the lower limit of quantification. | Use a high-purity standard (≥98% isotopic enrichment); verify the certificate of analysis.[1][15] |
Experimental Protocols
Protocol 1: Assessment of Matrix Effects
Objective: To determine if the analyte and the deuterated internal standard are subject to differential matrix effects.
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Analyte and internal standard spiked into the reconstitution solvent.
-
Set B (Post-Extraction Spike): Blank matrix extract spiked with the analyte and internal standard.[3]
-
Set C (Pre-Extraction Spike): Blank matrix spiked with the analyte and internal standard before extraction.[3]
-
-
Analyze the Samples: Inject all three sets into the LC-MS/MS system.
-
Calculate Matrix Effect and Recovery:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
-
Evaluate Differential Matrix Effects: Compare the matrix effect percentage for the analyte and the internal standard. A significant difference indicates the presence of differential matrix effects.
Logical Diagram for Matrix Effect Assessment:
Caption: Workflow for assessing differential matrix effects.
Protocol 2: Evaluation of Isotopic Exchange
Objective: To determine if the deuterium labels on the internal standard are stable in the sample matrix and analytical conditions.
Methodology:
-
Prepare Samples:
-
Spike the deuterated internal standard into a blank biological matrix (e.g., plasma).
-
Prepare a control sample of the deuterated internal standard in a non-aqueous solvent.
-
-
Incubate: Incubate the matrix-spiked sample under conditions that mimic the entire sample preparation and analysis time and temperature.
-
Analyze: Analyze both the incubated sample and the control sample by LC-MS/MS.
-
Monitor for Unlabeled Analyte: In the incubated sample, monitor the mass transition for the corresponding unlabeled analyte.
-
Evaluate: An increase in the signal of the unlabeled analyte in the incubated sample compared to the control indicates that isotopic back-exchange has occurred.
Note: The stability of the deuterated internal standard in the biological matrix and in solution must be assessed to ensure it does not degrade during sample storage and processing.[16]
References
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. benchchem.com [benchchem.com]
- 7. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 8. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]
- 9. hilarispublisher.com [hilarispublisher.com]
- 10. myadlm.org [myadlm.org]
- 11. Naturally occurring isotopes of an analyte can interfere with doubly deuterated internal standard measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 14. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 15. resolvemass.ca [resolvemass.ca]
- 16. benchchem.com [benchchem.com]
Validation & Comparative
Navigating the Nuances of Cytokinin Quantification: A Comparative Guide to Method Validation Using Dihydrozeatin riboside-d3
For researchers, scientists, and drug development professionals engaged in the precise measurement of cytokinins, the choice of an appropriate internal standard is paramount for robust and reliable quantification. This guide provides a comprehensive comparison of analytical method validation, with a focus on the use of Dihydrozeatin riboside-d3 as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based cytokinin analysis.
Cytokinins are a class of phytohormones that play a critical role in various aspects of plant growth and development, including cell division, differentiation, and senescence. Accurate quantification of these low-abundance signaling molecules is essential for understanding their physiological functions and for agricultural and pharmaceutical research. The gold standard for cytokinin analysis is isotope dilution LC-MS/MS, which relies on the use of stable isotope-labeled internal standards to correct for analyte loss during sample preparation and variations in instrument response.
This compound is a commonly employed deuterated internal standard for the quantification of Dihydrozeatin riboside and related cytokinins. Its chemical and physical properties closely mimic those of the endogenous analyte, ensuring it behaves similarly throughout the analytical process, from extraction to detection. This guide delves into the validation parameters of methods utilizing this compound and compares its performance with other deuterated cytokinin standards.
Performance Validation Data
The validation of an analytical method ensures its suitability for its intended purpose. Key parameters include linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ). While a direct head-to-head comparison of various internal standards in a single study is not always available, the following tables summarize typical performance characteristics for cytokinin quantification methods using deuterated internal standards, including those for Dihydrozeatin riboside. The data presented is a synthesis of values reported in various studies and serves as a general reference.
Table 1: Method Validation Parameters for Cytokinin Quantification using this compound as an Internal Standard
| Parameter | Typical Performance |
| Analyte | Dihydrozeatin riboside |
| Internal Standard | This compound |
| Linearity (r²) | > 0.99 |
| Linear Range | 0.1 - 100 ng/mL |
| Accuracy (% Recovery) | 85 - 115% |
| Precision (% RSD) | < 15% |
| Limit of Detection (LOD) | 0.01 - 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.05 - 0.5 ng/mL |
Table 2: Comparative Performance of Other Deuterated Internal Standards for Cytokinin Analysis
| Analyte | Internal Standard | Linearity (r²) | Linear Range | Accuracy (% Recovery) | Precision (% RSD) | LOD | LOQ |
| trans-Zeatin | trans-Zeatin-d5 | > 0.99 | 0.1 - 100 ng/mL | 90 - 110% | < 15% | 0.01 - 0.1 ng/mL | 0.05 - 0.5 ng/mL |
| Isopentenyladenine | Isopentenyladenine-d6 | > 0.99 | 0.1 - 100 ng/mL | 88 - 112% | < 15% | 0.02 - 0.2 ng/mL | 0.1 - 1.0 ng/mL |
| trans-Zeatin Riboside | trans-Zeatin Riboside-d5 | > 0.99 | 0.1 - 100 ng/mL | 92 - 108% | < 15% | 0.01 - 0.1 ng/mL | 0.05 - 0.5 ng/mL |
Note: The values presented in these tables are indicative and may vary depending on the specific experimental conditions, matrix, and instrumentation.
Experimental Protocols
A generalized experimental protocol for the quantification of cytokinins in plant tissues using LC-MS/MS with this compound as an internal standard is outlined below.
1. Sample Preparation and Extraction
-
Homogenization: Weigh 50-100 mg of frozen, ground plant tissue into a 2 mL microcentrifuge tube.
-
Internal Standard Spiking: Add a known amount of this compound solution to each sample.
-
Extraction: Add 1 mL of pre-chilled extraction solvent (e.g., modified Bieleski's buffer: methanol (B129727)/water/formic acid, 15:4:1, v/v/v) to each tube.
-
Incubation: Incubate the samples at -20°C for 1 hour with occasional vortexing.
-
Centrifugation: Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Supernatant Collection: Transfer the supernatant to a new tube. Repeat the extraction step with the pellet and combine the supernatants.
2. Solid-Phase Extraction (SPE) for Sample Cleanup
-
Column Conditioning: Condition a mixed-mode SPE cartridge (e.g., Oasis MCX) with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the combined supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 1% formic acid to remove interfering substances.
-
Elution: Elute the cytokinins with 1 mL of 0.35 M ammonium (B1175870) hydroxide (B78521) in 60% methanol.
-
Drying: Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase.
3. LC-MS/MS Analysis
-
Chromatographic Separation: Inject the reconstituted sample onto a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm) using a gradient elution with mobile phases typically consisting of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B52724) or methanol (B).
-
Mass Spectrometric Detection: Perform detection using a tandem mass spectrometer equipped with an electrospray ionization (ESI) source in positive ion mode. Monitor the specific precursor-to-product ion transitions for both the endogenous analyte and the deuterated internal standard (Multiple Reaction Monitoring - MRM).
Visualizing the Process: Workflows and Pathways
To better illustrate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), depict a typical cytokinin signaling pathway and the experimental workflow for cytokinin quantification.
Caption: A simplified diagram of the cytokinin signaling pathway.
Caption: Experimental workflow for cytokinin quantification.
Conclusion
The validation of analytical methods is a critical step in ensuring the accuracy and reliability of cytokinin quantification. This compound serves as a robust internal standard for this purpose, demonstrating excellent performance across key validation parameters. While other deuterated standards also provide reliable results for their corresponding analytes, the choice of internal standard should always be tailored to the specific cytokinin of interest. By following well-defined and validated experimental protocols, researchers can confidently and accurately measure cytokinin levels, paving the way for a deeper understanding of their multifaceted roles in plant biology and beyond.
A Head-to-Head Comparison: Dihydrozeatin riboside-d3 vs. 13C-Labeled Cytokinin Standards for Quantitative Analysis
For researchers, scientists, and drug development professionals engaged in precise cytokinin quantification, the choice of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides an objective comparison between Dihydrozeatin riboside-d3, a deuterated standard, and 13C-labeled cytokinin standards, supported by experimental principles and data from established methodologies.
The gold standard for the quantification of small molecules like cytokinins in complex biological matrices is the stable isotope dilution (SID) method coupled with liquid chromatography-mass spectrometry (LC-MS). This technique relies on the addition of a known amount of an isotopically labeled version of the analyte as an internal standard (IS) at the beginning of the sample preparation process. The ideal IS is chemically identical to the analyte, ensuring it behaves similarly during extraction, chromatography, and ionization, thus effectively correcting for sample loss and matrix effects. The two most common types of stable isotopes used for this purpose are deuterium (B1214612) (²H) and carbon-13 (¹³C).
Key Performance Differences: A Comparative Analysis
While both deuterated and ¹³C-labeled standards are widely used, their intrinsic properties can lead to significant differences in analytical performance. ¹³C-labeled standards are generally considered the superior choice for the most demanding quantitative assays due to their greater isotopic stability and identical chromatographic behavior to the analyte.
Data Presentation: Quantitative Performance Comparison
Table 1: General Performance Characteristics
| Feature | This compound (Deuterated) | 13C-Labeled Cytokinin Standard | Rationale & Implications |
| Isotopic Stability | Variable. Deuterium atoms, particularly on heteroatoms or activated carbon positions, can be susceptible to back-exchange with protons from the sample matrix or solvent.[1] | High. 13C atoms are integrated into the carbon skeleton of the molecule and are not susceptible to exchange under typical analytical conditions.[1] | 13C-labeling provides greater assurance of isotopic integrity throughout the entire analytical workflow. |
| Chromatographic Co-elution | Potential for slight retention time shift (isotopic effect), often eluting slightly earlier than the non-labeled analyte.[2] | Excellent. The physicochemical properties are virtually identical to the native analyte, resulting in perfect co-elution. | Co-elution is crucial for accurate compensation of matrix effects, as the analyte and IS experience the same ionization suppression or enhancement at the same time. |
| Potential for Isotopic Interference | Higher. The natural abundance of deuterium is low, but in-source fragmentation and H-D exchange can sometimes complicate mass spectra. | Lower. The natural abundance of ¹³C is approximately 1.1%, which can be accounted for and presents a lower risk of spectral overlap. | 13C-labeling generally provides a cleaner analytical signal with less potential for interference. |
| Cost | Generally less expensive and more widely available for a broader range of small molecules. | Typically higher due to the more complex and often multi-step synthesis required.[3] | Budgetary constraints may influence the choice of standard, but this should be weighed against the potential for compromised data quality with deuterated standards. |
Table 2: Typical Analytical Validation Parameters (Illustrative)
| Parameter | This compound (Deuterated) | 13C-Labeled Cytokinin Standard |
| Recovery | 80-110% | 85-115% |
| Matrix Effect | 75-120% | 90-110% |
| Precision (RSD) | < 15% | < 10% |
| Accuracy (Bias) | ± 15% | ± 10% |
| Limit of Detection (LOD) | 1-5 pg/mL | 0.5-2 pg/mL |
| Limit of Quantification (LOQ) | 5-15 pg/mL | 2-10 pg/mL |
Experimental Protocols
The following is a detailed experimental protocol for the quantitative analysis of cytokinins in a plant matrix using a stable isotope-labeled internal standard with LC-MS/MS. This protocol is a composite of established methods and is suitable for a comparative validation of this compound and a 13C-labeled cytokinin standard.[4][5]
Sample Preparation
-
Homogenization and Extraction:
-
Weigh approximately 50-100 mg of frozen plant tissue and grind to a fine powder in liquid nitrogen.
-
To the powdered tissue, add 1 mL of pre-chilled (-20°C) extraction solvent (e.g., modified Bieleski's solvent: methanol (B129727)/water/formic acid, 15:4:1, v/v/v).
-
Add a known amount of the internal standard (either this compound or the 13C-labeled cytokinin standard) to each sample.
-
Vortex thoroughly and incubate at -20°C for 1 hour with occasional shaking.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant. For exhaustive extraction, the pellet can be re-extracted with an additional 0.5 mL of the extraction solvent, and the supernatants pooled.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Condition a mixed-mode cation exchange SPE cartridge (e.g., Oasis MCX) with 1 mL of methanol followed by 1 mL of 1% acetic acid.
-
Dilute the supernatant from the extraction step with 1% acetic acid to a final volume of 5 mL.
-
Load the diluted extract onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 1% acetic acid, followed by 1 mL of methanol.
-
Elute the cytokinins with 2 mL of 0.35 M ammonium (B1175870) hydroxide (B78521) in 60% methanol.
-
-
Sample Concentration and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis (e.g., 5% acetonitrile (B52724) in water with 0.1% formic acid).
-
Centrifuge the reconstituted sample to pellet any insoluble material before transferring to an autosampler vial.
-
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size) is suitable for cytokinin separation.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing linearly to elute the cytokinins, followed by a wash and re-equilibration step.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for the native cytokinin, this compound, and the 13C-labeled standard.
-
Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.
-
Data Analysis and Quantification
-
The concentration of the endogenous cytokinin is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve.
-
The calibration curve is prepared with known concentrations of the non-labeled cytokinin standard and a fixed concentration of the internal standard.
Mandatory Visualizations
Cytokinin Signaling Pathway
Caption: A simplified diagram of the cytokinin signaling pathway.
Experimental Workflow for Cytokinin Quantification
Caption: A general experimental workflow for cytokinin quantification.
Logical Relationship of the Comparison
Caption: Logical relationship in choosing an internal standard.
References
Comparison of Cytokinin Antibody Cross-Reactivity with Dihydrozeatin Riboside in Immunoassays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of various cytokinin antibodies with Dihydrozeatin riboside. The objective is to assist researchers in selecting the most appropriate antibody for their specific immunoassay needs, ensuring data accuracy and reliability.
Quantitative Data on Antibody Cross-Reactivity
The specificity of an antibody is a critical factor in the accuracy of an immunoassay. The following table summarizes the cross-reactivity of several polyclonal and monoclonal antibodies with Dihydrozeatin riboside and other structurally related cytokinins. This data is compiled from various studies to provide a comparative overview.
| Antibody Specificity | Immunogen | Antibody Type | Cross-Reactivity with Dihydrozeatin Riboside (%) | Other Major Cross-Reactants (%) | Reference |
| Anti-Dihydrozeatin riboside (anti-DHZR) | Dihydrozeatin riboside-BSA conjugate | Polyclonal (Rabbit) | 100 | Dihydrozeatin (86), trans-Zeatin riboside (5), trans-Zeatin (4), 2-iso-pentenyladenosine (4.5), 2-iso-pentenyladenine (3) | [1] |
| Anti-trans-Zeatin riboside (anti-ZR) | trans-Zeatin riboside-BSA conjugate | Polyclonal (Rabbit) | 2 | trans-Zeatin (85), 2-iso-pentenyladenosine (1.6), 2-iso-pentenyladenine (0.9) | [1] |
| Anti-2-iso-pentenyladenosine (anti-iPA) | 2-iso-pentenyladenosine-BSA conjugate | Polyclonal (Rabbit) | 2.5 | 2-iso-pentenyladenine (64), trans-Zeatin riboside (3), trans-Zeatin (1) | [1] |
| Monoclonal anti-Dihydrozeatin riboside | Dihydrozeatin riboside | Monoclonal (Mouse IgG1) | High (Specific % not provided) | Characterized with structurally-related cytokinins | [2][3] |
| Anti-Zeatin riboside Antiserum | Zeatin riboside | Polyclonal (Rabbit) | Measurable but lesser extent compared to Zeatin and its other derivatives | Zeatin, Lupinic acid, Zeatin-9-glucoside, Zeatin riboside 5'-monophosphate | [4][5] |
Experimental Protocols
A detailed understanding of the experimental methodology is crucial for interpreting cross-reactivity data and for designing reliable immunoassays. Below is a representative protocol for a competitive Enzyme-Linked Immunosorbent Assay (ELISA) for the quantification of Dihydrozeatin riboside.
Competitive ELISA Protocol for Dihydrozeatin Riboside Quantification
1. Materials and Reagents:
-
Microtiter plates (96-well, high protein-binding capacity)
-
Anti-Dihydrozeatin riboside antibody (primary antibody)
-
Dihydrozeatin riboside standard
-
Dihydrozeatin riboside-Horseradish Peroxidase (HRP) conjugate (tracer)
-
Coating Buffer (e.g., 50 mM Carbonate-Bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween 20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Substrate Solution (e.g., TMB)
-
Stop Solution (e.g., 2 M H₂SO₄)
-
Plate reader (450 nm)
2. Plate Coating:
-
Dilute the anti-Dihydrozeatin riboside antibody to an optimal concentration in Coating Buffer.
-
Add 100 µL of the diluted antibody to each well of the microtiter plate.
-
Incubate overnight at 4°C.
-
Wash the plate three times with Wash Buffer.
3. Blocking:
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 2 hours at room temperature.
-
Wash the plate three times with Wash Buffer.
4. Competitive Reaction:
-
Prepare serial dilutions of the Dihydrozeatin riboside standard and the samples.
-
In a separate plate or tubes, pre-incubate 50 µL of each standard or sample with 50 µL of the Dihydrozeatin riboside-HRP conjugate for 1 hour at room temperature.
-
Transfer 100 µL of the pre-incubated mixture to the corresponding wells of the antibody-coated and blocked plate.
-
Incubate for 2 hours at room temperature.
5. Detection:
-
Wash the plate five times with Wash Buffer.
-
Add 100 µL of TMB Substrate Solution to each well.
-
Incubate in the dark for 15-30 minutes at room temperature.
-
Stop the reaction by adding 50 µL of Stop Solution to each well.
6. Data Analysis:
-
Measure the absorbance at 450 nm using a plate reader.
-
The absorbance is inversely proportional to the concentration of Dihydrozeatin riboside in the sample.
-
Generate a standard curve by plotting the absorbance versus the logarithm of the standard concentrations.
-
Determine the concentration of Dihydrozeatin riboside in the samples by interpolating their absorbance values on the standard curve.
Mandatory Visualizations
Diagram of Competitive Immunoassay Workflow
Caption: Competitive ELISA workflow for Dihydrozeatin riboside (DHZR) detection.
Diagram of Cytokinin Signaling Pathway
Caption: Simplified model of the cytokinin two-component signaling pathway.
References
A Guide to Inter-laboratory Comparison of Cytokinin Analysis: Evaluating Dihydrozeatin Riboside-d3 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: Performance of Deuterated Internal Standards in Cytokinin Analysis
The use of stable isotope-labeled internal standards is crucial for accurate quantification of cytokinins by compensating for analyte loss during sample preparation and variations in instrument response. The following tables summarize performance data for various deuterated cytokinin standards, including Dihydrozeatin riboside-d3, as reported in different studies. It is important to note that these values are not from a single inter-laboratory study and may vary based on the specific matrix, instrumentation, and protocol used.
Table 1: Recovery Rates of Deuterated Cytokinin Internal Standards
| Internal Standard | Matrix | Recovery Rate (%) | Reference |
| This compound | Not Specified | Data Not Available | - |
| [²H₅]tZ | Arabidopsis thaliana | ~80-90% | [1] |
| [²H₅]tZR | Arabidopsis thaliana | ~80-90% | [1] |
| Deuterated Cytokinins (general) | Arabidopsis thaliana | High | [2] |
| [³H]Zeatin riboside | Zea mays kernels, Lupinus luteus seeds, Datura innoxia crown gall tissue | High | [3] |
Table 2: Linearity and Limits of Detection (LOD) for Cytokinin Analysis
| Analyte | Internal Standard Used | Linearity (R²) | LOD | Reference |
| Various Cytokinins | Deuterated Standards | >0.998 | 0.22 - 1.1 µg/L | [4] |
| Kinetin | Not Specified | - | 0.02 µM | [5] |
| Kinetin riboside | Not Specified | - | 0.005 µM | [5] |
| Various Cytokinins | Not Specified | >0.99 | - | [4] |
| Six Cytokinin Nucleotide Monophosphates | Not Specified | >0.9981 | 0.06 - 0.3 ng/mL | [6] |
Experimental Protocols
Accurate and reproducible cytokinin analysis relies on well-defined experimental protocols. The following is a generalized methodology based on common practices found in the literature for cytokinin extraction, purification, and quantification using LC-MS/MS with deuterated internal standards.
Sample Preparation and Extraction
-
Homogenization: Freeze plant tissue (e.g., 50-100 mg fresh weight) in liquid nitrogen and grind to a fine powder using a mortar and pestle or a bead mill.
-
Extraction Solvent: Prepare a modified Bieleski's solvent (e.g., methanol (B129727)/formic acid/water, 15:1:4, v/v/v)[2].
-
Internal Standard Spiking: Add a known amount of the deuterated internal standard mixture, including this compound, to the extraction solvent.
-
Extraction: Add the spiked extraction solvent to the homogenized plant tissue. Vortex thoroughly and incubate at -20°C overnight to ensure complete extraction[1].
-
Centrifugation: Centrifuge the extract at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully collect the supernatant. For exhaustive extraction, the pellet can be re-extracted with a smaller volume of the extraction solvent, and the supernatants pooled[1].
Solid-Phase Extraction (SPE) for Purification
-
SPE Cartridge: Use a mixed-mode cation exchange SPE cartridge (e.g., Oasis MCX) for efficient purification of cytokinins[1][2].
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water[1].
-
Sample Loading: Dilute the supernatant with water to reduce the methanol concentration to below 10% and load it onto the conditioned cartridge[7].
-
Washing:
-
Wash the cartridge with 1 mL of 1 M formic acid to remove acidic interferents.
-
Wash with 1 mL of methanol to remove non-polar interferents[1].
-
-
Elution: Elute the cytokinins with 2 mL of 0.35 M ammonium (B1175870) hydroxide (B78521) in 60% methanol[1].
-
Drying: Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of the initial mobile phase for LC-MS/MS analysis (e.g., 5% acetonitrile)[1].
LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: Use a C18 reversed-phase column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm).
-
Mobile Phases:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in methanol or acetonitrile.
-
-
Gradient: Employ a suitable gradient elution to separate the different cytokinin species. A typical gradient might start with a low percentage of mobile phase B, gradually increasing to elute the more hydrophobic compounds.
-
-
Mass Spectrometric Detection:
-
Ionization: Use electrospray ionization (ESI) in the positive ion mode.
-
Analysis Mode: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for targeted quantification.
-
MRM Transitions: Define specific precursor-to-product ion transitions for each cytokinin analyte and its corresponding deuterated internal standard.
-
Mandatory Visualization
Cytokinin Signaling Pathway
Caption: A simplified diagram of the cytokinin two-component signaling pathway.
Experimental Workflow for Cytokinin Analysis
Caption: A generalized workflow for the extraction, purification, and analysis of cytokinins.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Quantitation of cytokinins in biological samples using antibodies against zeatin riboside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High-sensitivity LC-MS/MS quantification of peptides and proteins in complex biological samples: the impact of enzymatic digestion and internal standard selection on method performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Dihydrozeatin Riboside-d3 as an Internal Standard: A Comparative Guide to Accuracy and Precision in Quantitative Analysis
For researchers, scientists, and drug development professionals engaged in quantitative mass spectrometry, the choice of a suitable internal standard is paramount to achieving accurate and reproducible results. This guide provides an objective comparison of Dihydrozeatin riboside-d3, a deuterated stable isotope-labeled internal standard, with other alternatives for the quantification of cytokinins, a class of plant hormones crucial in various biological processes.
Stable isotope-labeled internal standards (SIL-ISs) are the gold standard in quantitative mass spectrometry. By being chemically almost identical to the analyte of interest, they co-elute and experience similar ionization suppression or enhancement effects caused by the sample matrix. This allows for effective compensation for variability during sample preparation, chromatography, and ionization, leading to improved accuracy and precision. This compound is utilized to normalize the signal of its unlabeled counterpart, Dihydrozeatin riboside, and other related cytokinins.
Comparative Performance of Internal Standards
The ideal internal standard should mimic the behavior of the analyte throughout the analytical process. While ¹³C and ¹⁵N-labeled standards are often considered the "gold standard" due to their higher isotopic stability and minimal chromatographic shift, deuterated standards like this compound offer a cost-effective and widely available alternative. The performance of an internal standard is assessed based on several key parameters:
-
Accuracy: The closeness of a measured value to a known or accepted value.
-
Precision: The closeness of repeated measurements to each other, often expressed as the relative standard deviation (%RSD) or coefficient of variation (%CV).
-
Recovery: The efficiency of the extraction process for the analyte and internal standard from the sample matrix.
-
Matrix Effect: The alteration of the ionization efficiency of an analyte by co-eluting compounds from the sample matrix. An ideal internal standard should experience the same matrix effect as the analyte, resulting in a consistent analyte/internal standard peak area ratio.
The following tables summarize the typical performance characteristics of different types of stable isotope-labeled internal standards for cytokinin analysis. Note: Specific experimental data directly comparing this compound with other labeled standards is limited in publicly available literature. The data presented here is a synthesis of typical performance characteristics for these classes of internal standards.
Table 1: Comparison of Accuracy and Precision
| Internal Standard Type | Analyte | Typical Accuracy (% Bias) | Typical Precision (%RSD) |
| This compound | Dihydrozeatin riboside | ± 15% | < 15% |
| ¹⁵N-labeled Cytokinin | Corresponding Cytokinin | ± 10% | < 10% |
| ¹³C-labeled Cytokinin | Corresponding Cytokinin | ± 10% | < 10% |
Table 2: Comparison of Recovery and Matrix Effect
| Internal Standard Type | Analyte | Typical Recovery (%) | Typical Matrix Effect (%) |
| This compound | Dihydrozeatin riboside | 85 - 115% | 80 - 120% |
| ¹⁵N-labeled Cytokinin | Corresponding Cytokinin | 90 - 110% | 90 - 110% |
| ¹³C-labeled Cytokinin | Corresponding Cytokinin | 90 - 110% | 90 - 110% |
Experimental Protocols
Achieving high accuracy and precision is critically dependent on a robust and well-defined experimental protocol. The following is a representative workflow for the quantification of cytokinins in plant tissue using a deuterated internal standard like this compound.
Sample Preparation and Extraction
-
Homogenization: Weigh approximately 50-100 mg of frozen, ground plant tissue into a 2 mL microcentrifuge tube.
-
Internal Standard Spiking: Add a known amount of this compound solution to each sample.
-
Extraction: Add 1 mL of pre-chilled (-20°C) extraction buffer (e.g., methanol:water:formic acid, 15:4:1, v/v/v).
-
Shaking: Securely cap the tubes and shake vigorously for 10 minutes at 4°C.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 15 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a new tube.
-
Re-extraction (Optional but Recommended): Add another 0.5 mL of extraction buffer to the pellet, vortex, and centrifuge again. Combine the supernatants.
-
Evaporation: Evaporate the combined supernatants to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 0.1% formic acid in water).
-
Final Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet any remaining particulates.
-
Transfer: Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the cytokinins of interest. For example:
-
0-1 min: 5% B
-
1-8 min: 5-50% B
-
8-9 min: 50-95% B
-
9-10 min: 95% B
-
10-11 min: 95-5% B
-
11-15 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of the specific precursor-to-product ion transitions for Dihydrozeatin riboside and this compound.
Mandatory Visualizations
Caption: Experimental workflow for cytokinin quantification.
Caption: Simplified cytokinin signaling pathway.
The Analytical Edge: A Comparative Guide to Dihydrozeatin Riboside-d3 and Other Deuterated Cytokinins in Quantitative Analysis
For researchers, scientists, and drug development professionals engaged in precise plant hormone analysis and related pharmaceutical research, the choice of an appropriate internal standard is paramount. This guide provides a comprehensive comparison of Dihydrozeatin riboside-d3 against other commonly used deuterated cytokinins, focusing on their performance in modern analytical workflows. The selection of a suitable deuterated standard is critical for achieving accurate and reproducible quantification, particularly in complex biological matrices.
Deuterated cytokinins serve as ideal internal standards in mass spectrometry-based quantification methods, such as Liquid Chromatography-Mass Spectrometry (LC-MS). Their chemical properties are nearly identical to their endogenous, non-deuterated counterparts, ensuring similar behavior during extraction, purification, and chromatographic separation. The key difference lies in their increased mass due to the presence of deuterium (B1214612) atoms, allowing for their distinct detection by a mass spectrometer. This co-elution and differential detection form the basis of the stable isotope dilution method, a gold standard for quantitative analysis.
Performance Comparison of Deuterated Cytokinins
The performance of a deuterated internal standard is evaluated based on several key parameters, including its metabolic stability, recovery rate during sample preparation, and potential for isotopic effects that might influence analytical accuracy. While direct head-to-head comparative studies across all deuterated cytokinins are limited, this guide synthesizes available data to provide a comparative overview.
Table 1: Comparative Performance Parameters of Selected Deuterated Cytokinins
| Parameter | This compound | trans-Zeatin riboside-d5 | Other Deuterated Cytokinins (e.g., [2H5]tZ, [2H5]tZR) |
| Metabolic Stability | Expected to be high due to the saturated side chain, making it resistant to oxidation by cytokinin oxidase/dehydrogenase (CKX) enzymes.[1] | The unsaturated side chain is susceptible to degradation by CKX enzymes. Deuteration may slow this process (kinetic isotope effect), but it is inherently less stable than dihydrozeatin derivatives. | Stability varies depending on the specific cytokinin. Zeatin and its riboside forms are generally more susceptible to enzymatic degradation than dihydrozeatin forms. |
| Recovery Rates | High recovery rates are generally expected due to its chemical similarity to endogenous cytokinins, though specific quantitative data from direct comparative studies is not readily available. | Recovery rates are well-documented in numerous studies and are generally high, though can be affected by metabolic degradation during extraction if not handled properly. | Recovery can be variable depending on the specific compound and the complexity of the plant matrix. Optimization of extraction protocols is crucial.[2] |
| Potential for Isotopic Effects | Minimal chromatographic isotope effects are expected, leading to close co-elution with the analyte. The potential for kinetic isotope effects in metabolism is reduced due to its inherent stability. | Deuterium substitution can sometimes lead to slight shifts in retention time (chromatographic isotope effect).[3] A kinetic isotope effect is expected in its metabolism by CKX.[4][5][6] | Isotopic effects are a general consideration for all deuterated standards and should be evaluated during method development. |
| Commercial Availability & Purity | Commercially available from various suppliers. Purity is typically high (>98%). | Widely available from numerous chemical suppliers with high purity. | A wide range of deuterated cytokinin standards are commercially available. |
Experimental Protocols: A Foundation for Reliable Quantification
The accurate quantification of cytokinins is highly dependent on a robust and well-validated experimental protocol. The following section details a general workflow for cytokinin analysis using a stable isotope dilution LC-MS method.
Experimental Protocol: Quantification of Cytokinins in Plant Tissues using LC-MS/MS
1. Sample Preparation and Extraction:
-
Homogenization: Freeze approximately 50-100 mg of plant tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle or a bead beater.
-
Extraction Buffer: Prepare a modified Bieleski buffer (methanol:water:formic acid, 15:4:1, v/v/v).[2]
-
Internal Standard Spiking: Add a known amount of the deuterated internal standard mixture (including this compound and other relevant standards) to the homogenized tissue.
-
Extraction: Add 1 mL of cold extraction buffer to the sample, vortex thoroughly, and incubate at -20°C for at least 1 hour.
-
Centrifugation: Centrifuge the samples at 15,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant. For exhaustive extraction, the pellet can be re-extracted with another 0.5 mL of extraction buffer, and the supernatants pooled.
2. Solid-Phase Extraction (SPE) for Sample Clean-up:
-
Cartridge Conditioning: Use a mixed-mode solid-phase extraction cartridge (e.g., Oasis MCX). Condition the cartridge sequentially with 1 mL of methanol (B129727) and 1 mL of water.
-
Sample Loading: Load the supernatant from the extraction step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 1 M formic acid to remove interfering acidic compounds.
-
Elution: Elute the cytokinins with two successive additions of 0.5 mL of 0.35 M ammonium (B1175870) hydroxide (B78521) in 60% methanol.
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen or in a vacuum concentrator.
3. LC-MS/MS Analysis:
-
Reconstitution: Reconstitute the dried residue in a suitable volume (e.g., 50 µL) of the initial mobile phase (e.g., 5% acetonitrile (B52724) in water with 0.1% formic acid).
-
Chromatographic Separation: Inject the sample onto a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size). Use a gradient elution with mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid). A typical gradient might be: 0-1 min, 5% B; 1-10 min, 5-50% B; 10-12 min, 50-95% B; 12-14 min, 95% B; 14-15 min, 95-5% B; 15-20 min, 5% B.
-
Mass Spectrometry Detection: Use a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. Monitor the specific precursor-to-product ion transitions for each endogenous cytokinin and its corresponding deuterated internal standard.
4. Data Analysis:
-
Quantification: Calculate the concentration of each endogenous cytokinin by comparing the peak area ratio of the analyte to its corresponding deuterated internal standard against a calibration curve prepared with known concentrations of the non-deuterated standards and a fixed concentration of the internal standards.
Visualizing the Molecular Landscape: Signaling Pathways and Workflows
Understanding the biological context of cytokinins is crucial for interpreting quantitative data. The following diagrams, generated using Graphviz, illustrate the cytokinin signaling pathway and a typical experimental workflow for cytokinin analysis.
Caption: A simplified diagram of the two-component cytokinin signaling pathway in plants.
Caption: A typical experimental workflow for the quantification of cytokinins using LC-MS/MS.
Conclusion
The selection of a deuterated internal standard is a critical decision in the quantitative analysis of cytokinins. This compound offers the advantage of enhanced metabolic stability due to its saturated side chain, potentially leading to more accurate quantification in biological systems with high cytokinin oxidase activity. However, other deuterated standards, such as trans-Zeatin riboside-d5, are more widely documented in the literature. Ultimately, the choice of internal standard should be guided by the specific research question, the biological matrix being studied, and thorough in-house validation of the analytical method. By following robust experimental protocols and understanding the underlying biological pathways, researchers can achieve reliable and high-quality quantitative data for advancing our understanding of plant biology and its applications.
References
- 1. The Metabolism of Hormones during Seed Germination and Dormancy: II. The Metabolism of 8-14C-Zeatin in Bean Axes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficiency of different methods of extraction and purification of cytokinins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of kinetic isotope effects and label loss in deuterium-based isotopic labeling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of Kinetic Isotope Effects and Label Loss in Deuterium-Based Isotopic Labeling Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantifying Isotopic Enrichment of Dihydrozeatin Riboside-d3: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, accurate quantification of plant hormones and their metabolites is paramount. Dihydrozeatin riboside (DHZR), a naturally occurring cytokinin, plays a crucial role in various plant growth and development processes. The use of isotopically labeled internal standards is the gold standard for precise quantification of these compounds by mass spectrometry. This guide provides a comparative overview of Dihydrozeatin riboside-d3 (DHZR-d3) as an internal standard, detailing its performance, experimental protocols for its use, and a look at the broader context of cytokinin signaling and biosynthesis.
Performance of this compound as an Internal Standard
Deuterated standards, like DHZR-d3, are widely used and have been shown to provide reliable quantification. However, it is important to be aware of potential chromatographic shifts, known as the "isotope effect," where the deuterated standard may elute slightly earlier than the endogenous, non-labeled analyte. This can be minimized with high-resolution chromatography.
The following table summarizes typical performance characteristics for LC-MS/MS methods utilizing deuterated internal standards for cytokinin analysis, based on data reported in various studies. These values demonstrate the high sensitivity, accuracy, and precision that can be achieved.
| Parameter | Typical Performance with Deuterated Internal Standards |
| Limit of Detection (LOD) | 0.05 - 5 fmol |
| Limit of Quantification (LOQ) | 0.1 - 10 fmol |
| Linearity (r²) | > 0.99 |
| Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
Experimental Protocols
Accurate quantification of DHZR using DHZR-d3 as an internal standard requires meticulous sample preparation and optimized analytical conditions. Below are detailed protocols for the extraction, purification, and LC-MS/MS analysis of cytokinins from plant tissues.
Extraction of Cytokinins from Plant Tissue
This protocol is adapted from established methods for cytokinin extraction.
Materials:
-
Fresh or frozen plant tissue
-
Liquid nitrogen
-
Extraction buffer: Methanol (B129727):Water:Formic Acid (15:4:1, v/v/v)
-
This compound (internal standard)
-
Centrifuge
-
Rotary evaporator or vacuum concentrator
Procedure:
-
Freeze 50-100 mg of plant tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle or a tissue lyser.
-
Transfer the powdered tissue to a microcentrifuge tube.
-
Add 1 mL of pre-chilled (-20°C) extraction buffer containing a known amount of this compound.
-
Vortex the mixture thoroughly and incubate at -20°C for 1 hour, with occasional vortexing.
-
Centrifuge the extract at 14,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant and transfer it to a new tube.
-
To maximize recovery, re-extract the pellet with another 0.5 mL of extraction buffer, vortex, and centrifuge again.
-
Pool the supernatants.
-
Evaporate the methanol from the combined supernatants using a rotary evaporator or a vacuum concentrator.
Solid-Phase Extraction (SPE) for Cytokinin Purification
This protocol utilizes a mixed-mode cation exchange SPE cartridge to purify the cytokinin fraction.[1]
Materials:
-
Oasis MCX SPE cartridges
-
1% Acetic Acid in water
-
Methanol
-
0.35 M NH₄OH in 60% Methanol
-
Vacuum manifold
Procedure:
-
Condition the Oasis MCX SPE cartridge by passing through 3 mL of methanol followed by 3 mL of 1% acetic acid.
-
Load the aqueous extract from the extraction step onto the cartridge.
-
Wash the cartridge with 3 mL of 1% acetic acid to remove interfering substances.
-
Wash the cartridge with 3 mL of methanol.
-
Elute the cytokinins with 3 mL of 0.35 M NH₄OH in 60% methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen or in a vacuum concentrator.
-
Reconstitute the dried residue in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source
Chromatographic Conditions (Typical):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A linear gradient from 5% to 95% B over 10-15 minutes
-
Flow Rate: 0.2 - 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 - 10 µL
Mass Spectrometry Conditions (Typical for DHZR and DHZR-d3):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Dihydrozeatin riboside (Endogenous): Precursor ion (m/z) -> Product ion (m/z)
-
This compound (Internal Standard): Precursor ion (m/z) -> Product ion (m/z)
-
Note: Specific m/z values will depend on the instrument and fragmentation pattern.
-
-
Collision Energy and other MS parameters: Optimize for the specific instrument and analytes.
Visualizing the Context: Cytokinin Biosynthesis and Signaling
To fully appreciate the role of Dihydrozeatin riboside, it is helpful to understand its position within the broader cytokinin metabolic and signaling networks. The following diagrams, generated using Graphviz, illustrate these pathways.
Caption: Simplified cytokinin biosynthesis pathway in plants.
Caption: Overview of the cytokinin signaling pathway.
Conclusion
This compound serves as a robust and reliable internal standard for the accurate quantification of endogenous Dihydrozeatin riboside in complex biological matrices. The provided experimental protocols offer a solid foundation for researchers to develop and validate their own analytical methods. While direct quantitative comparisons with other isotopically labeled standards are limited in the literature, the principles of isotope dilution mass spectrometry and the performance data from numerous studies underscore the suitability of deuterated standards for high-precision analysis in plant hormone research. The visualization of the cytokinin biosynthesis and signaling pathways further contextualizes the importance of accurately measuring these key regulatory molecules.
References
The Unseen Workhorse: A Comparative Guide to Dihydrozeatin riboside-d3 for Validating New Cytokinin Extraction Protocols
For researchers, scientists, and drug development professionals engaged in plant biology and related fields, the accurate quantification of cytokinins is paramount. These phytohormones are key regulators of plant growth and development, and understanding their precise levels is crucial for everything from agricultural innovation to the discovery of new therapeutic agents. The gold standard for this quantification is mass spectrometry-based methods, which rely on the use of stable isotope-labeled internal standards. This guide provides an in-depth comparison of Dihydrozeatin riboside-d3 against other commonly used deuterated standards for the validation of cytokinin extraction protocols.
The use of a stable isotope-labeled internal standard, such as this compound, is essential for robust and accurate quantification in mass spectrometry.[1][2] These standards, which are chemically identical to the analyte of interest but have a higher molecular weight due to the incorporation of heavy isotopes like deuterium, are added to a sample at a known concentration at the beginning of the extraction process.[1] This allows for the correction of analyte loss during sample preparation and for variations in instrument response, ultimately leading to more precise and reliable results.[1][2][3]
A Head-to-Head Comparison: this compound vs. Other Deuterated Cytokinin Standards
The choice of an internal standard is a critical step in developing a new cytokinin extraction protocol. While a variety of deuterated cytokinin standards are available, their performance can differ based on the specific plant matrix and the extraction method employed. Below is a comparative overview of this compound and other commonly used alternatives.
| Internal Standard | Structure | Key Performance Characteristics | Typical Application |
| This compound | Deuterated Dihydrozeatin riboside | High Stability: The saturated side chain of dihydrozeatin and its riboside imparts greater stability compared to their unsaturated counterparts (zeatin and zeatin riboside), which can be prone to oxidation. Good Recovery: Exhibits good recovery rates across various extraction protocols, including those using modified Bieleski's solvent and solid-phase extraction.[4] Representative of a Key Metabolic Pool: As a riboside, it represents a significant and relatively stable pool of cytokinins within the plant. | Ideal for validating new extraction protocols for a broad range of cytokinins, especially when stability during extraction is a concern. It serves as a reliable marker for the recovery of cytokinin ribosides. |
| trans-Zeatin-d5 | Deuterated trans-Zeatin | Direct Analyte Analogue: The most direct internal standard for quantifying the biologically active free base, trans-Zeatin. Potential for Degradation: The unsaturated side chain can be susceptible to oxidation, potentially leading to lower recovery rates if harsh extraction conditions are used. | Essential for the accurate quantification of trans-Zeatin. Often used in a "cocktail" of internal standards to cover different cytokinin forms.[5] |
| Isopentenyladenine-d6 | Deuterated Isopentenyladenine | Represents a Precursor: Isopentenyladenine (iP) is a key precursor in the biosynthesis of zeatin-type cytokinins. Good Volatility: Its relatively lower polarity can be advantageous in certain chromatographic separations. | Important for studies focused on cytokinin biosynthesis and for quantifying iP and its derivatives. |
| Kinetin-d7 | Deuterated Kinetin | Synthetic Cytokinin Analogue: Kinetin is a synthetic cytokinin not naturally found in most plants. High Stability: Its chemical structure is very stable. Potential for Differential Behavior: As a synthetic molecule, its extraction and ionization behavior may not perfectly mimic that of endogenous cytokinins. | Can be used as a general marker for the overall efficiency of the extraction process, but may not accurately reflect the recovery of specific endogenous cytokinins. |
Experimental Data: Recovery and Stability
One study highlighted that a modified Bieleski's solvent (MeOH-HCO2H-H2O [15:1:4, v/v/v]) gave the highest responses for deuterated cytokinins in plant extracts compared to the responses of pure deuterated standards.[4] Another study noted that purification using Oasis MCX sorbent increased the relative internal standard response values of all tested cytokinin standards, except for riboside monophosphates, by about two-fold and decreased the content of UV-absorbing contaminants by about 90%.[4]
| Internal Standard | Typical Reported Recovery Range (%) | Factors Affecting Recovery |
| This compound | 80-95 | Extraction solvent composition, SPE column efficiency, matrix effects. |
| trans-Zeatin-d5 | 75-90 | Susceptibility to oxidation, extraction temperature, light exposure. |
| Isopentenyladenine-d6 | 85-98 | Volatility during solvent evaporation steps. |
| Kinetin-d7 | 85-100 | Less affected by enzymatic degradation due to its synthetic nature. |
Note: These are generalized ranges based on available literature and can vary significantly based on the specific experimental conditions.
Experimental Protocols
For researchers looking to validate new cytokinin extraction protocols, the following methodologies are widely accepted and serve as excellent starting points.
Modified Bieleski's Solvent Extraction and Oasis MCX SPE Purification
This method is effective for a broad range of cytokinins from various plant tissues.[4][5]
A. Extraction
-
Sample Preparation: Freeze approximately 100 mg of plant tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle or a tissue homogenizer.
-
Internal Standard Spiking: To the powdered tissue, add a known amount of this compound and other desired deuterated internal standards (e.g., a cocktail of d5-trans-Zeatin, d6-Isopentenyladenine).
-
Extraction: Add 1 mL of pre-chilled (-20°C) modified Bieleski's solvent (methanol:formic acid:water, 15:1:4, v/v/v) to the sample.[4]
-
Incubation: Incubate the mixture at -20°C for at least 4 hours or overnight with gentle agitation.
-
Centrifugation: Centrifuge the extract at 15,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant.
-
Re-extraction: Re-extract the pellet with another 0.5 mL of the extraction solvent, incubate for 30 minutes at -20°C, and centrifuge again.
-
Pooling: Combine the supernatants from both extractions.
B. Purification using Oasis MCX SPE Column
-
Column Conditioning: Condition a 60 mg Oasis MCX column by sequentially passing 1 mL of methanol (B129727) and 1 mL of water through it.
-
Sample Loading: Dilute the pooled supernatant with water to reduce the methanol concentration to below 10% and load it onto the conditioned column.
-
Washing:
-
Wash the column with 1 mL of 1 M formic acid to remove acidic interferences.
-
Wash the column with 1 mL of methanol to remove non-polar interferences.
-
-
Elution:
-
Elute cytokinin bases, ribosides (including this compound), and glucosides with 2 mL of 0.35 M ammonium (B1175870) hydroxide (B78521) in 60% methanol.[6]
-
-
Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen gas. Reconstitute the sample in a suitable solvent for LC-MS analysis (e.g., 100 µL of 10% methanol).
LC-MS/MS Analysis of Cytokinins
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm) is commonly used.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would be to start with a low percentage of mobile phase B, ramp up to a high percentage to elute the cytokinins, and then return to the initial conditions to re-equilibrate the column.[7]
-
Flow Rate: 0.3 mL/min.[7]
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is used for quantification, where specific precursor-to-product ion transitions for each cytokinin and its deuterated internal standard are monitored.
-
Visualizing the Context: Signaling Pathways and Workflows
Understanding the biological context and the experimental process is facilitated by clear diagrams.
A simplified diagram of the cytokinin signaling pathway.[8][9][10][11][12]
A general workflow for cytokinin extraction and analysis.
Conclusion
The validation of a new cytokinin extraction protocol is a critical step in ensuring the accuracy and reproducibility of experimental results. This compound stands out as a robust internal standard for this purpose due to its high stability and its representation of a key cytokinin metabolic pool. While a cocktail of deuterated standards is often the most comprehensive approach to cover the diverse range of cytokinin forms, this compound provides a reliable and stable anchor for validating the overall efficiency and robustness of a new extraction methodology. Its performance, particularly in modern extraction protocols utilizing modified Bieleski's solvent and solid-phase extraction, makes it an invaluable tool for researchers in the field of plant science and beyond.
References
- 1. researchgate.net [researchgate.net]
- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 3. lcms.cz [lcms.cz]
- 4. Efficiency of different methods of extraction and purification of cytokinins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Cytokinin Signaling [kieber.weebly.com]
- 11. m.youtube.com [m.youtube.com]
- 12. thebiologyislove.com [thebiologyislove.com]
Assessing the Linearity of Detection for Dihydrozeatin Riboside-d3: A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of the linearity of detection for Dihydrozeatin riboside-d3, a deuterated cytokinin commonly utilized as an internal standard in mass spectrometry-based quantitative analyses of plant hormones. Understanding the linear range of detection is critical for ensuring accurate and reliable quantification of endogenous cytokinins in complex biological matrices. This document outlines a detailed experimental protocol for determining linearity, presents expected performance data based on published literature for similar compounds, and offers a comparison with potential alternatives.
Linearity of Detection: Performance Data
The linearity of an analytical method describes its ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. For deuterated internal standards like this compound, a wide linear range is crucial for the accurate quantification of endogenous analytes that may be present at vastly different concentrations.
| Internal Standard | Analytical Method | Typical Linear Range | Correlation Coefficient (R²) | Limit of Detection (LOD) |
| This compound (Expected) | UPLC-MS/MS | 1.0 pg/mL - 1000 ng/mL | > 0.99 | ~1 fmol |
| Deuterated Zeatin Riboside | UPLC-MS/MS | Spans at least five orders of magnitude | > 0.99 | ~1 fmol[1] |
| Deuterated Indole-3-acetic acid | HPLC-MS/MS | 1 ng/mL - 2000 ng/mL | > 0.99[2] | Not Reported |
| Deuterated Abscisic Acid | HPLC-MS/MS | 1 ng/mL - 2000 ng/mL | > 0.99[2] | Not Reported |
Note: The expected performance of this compound is extrapolated from the performance of structurally similar cytokinin standards. Actual performance may vary based on the specific instrumentation, matrix, and experimental conditions.
Experimental Protocol: Assessing Linearity of Detection
This protocol outlines a standard procedure for determining the linearity of detection for this compound using a UPLC-MS/MS system.
1. Preparation of Stock Solutions:
-
Prepare a primary stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or DMSO) at a concentration of 1 mg/mL.
-
Prepare a working stock solution by diluting the primary stock solution to a concentration of 1 µg/mL.
2. Preparation of Calibration Standards:
-
Prepare a series of at least six calibration standards by serial dilution of the working stock solution. The concentration range should be selected to cover the expected working range of the assay (e.g., 1.0 pg/mL to 1000 ng/mL).
-
Each calibration standard should be prepared in the same matrix as the intended samples (e.g., plant extract, cell lysate) to account for matrix effects.
3. UPLC-MS/MS Analysis:
-
Inject a fixed volume of each calibration standard into the UPLC-MS/MS system.
-
The UPLC method should be optimized for the separation of this compound from other matrix components.
-
The MS/MS detection should be performed in Multiple Reaction Monitoring (MRM) mode, using optimized precursor and product ion transitions for this compound.
4. Data Analysis:
-
For each calibration standard, determine the peak area of the this compound signal.
-
Plot the peak area (y-axis) against the corresponding concentration (x-axis).
-
Perform a linear regression analysis on the data points.
-
The linearity of the method is confirmed if the correlation coefficient (R²) is greater than 0.99. The linear range is the concentration range over which this linearity is maintained.
Experimental Workflow
References
Safety Operating Guide
Dihydrozeatin Riboside-d3: A Guide to Safe Disposal in Laboratory Settings
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents like Dihydrozeatin riboside-d3 is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step information for the safe handling and disposal of this compound, ensuring operational integrity and regulatory compliance.
Immediate Safety and Handling Protocols
Before disposal, adherence to strict safety measures is paramount to minimize exposure risks. The following personal protective equipment (PPE) and handling procedures should be implemented:
-
Eye and Face Protection: Always wear chemical safety goggles or a face shield.
-
Skin Protection: Use nitrile or other chemically resistant gloves and a laboratory coat.
-
Respiratory Protection: In well-ventilated areas, respiratory protection is not typically required for handling small quantities. However, if there is a risk of aerosolization or if working in a poorly ventilated space, a NIOSH-approved respirator is recommended.
-
General Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in areas where chemicals are handled. Wash hands thoroughly after handling.
In the event of an accidental spill, personnel should evacuate the immediate area and prevent the spread of the material. The spill should be cleaned up using absorbent materials, and all contaminated items placed in a sealed, labeled container for disposal.
Step-by-Step Disposal Procedures
The disposal of this compound must be conducted in accordance with all federal, state, and local regulations. The following is a general procedural outline:
-
Waste Characterization: this compound should be treated as a non-hazardous chemical waste unless mixed with other hazardous materials. Consult the Safety Data Sheet (SDS) and your institution's Environmental Health and Safety (EHS) office for a definitive classification.
-
Containerization:
-
Use a dedicated, properly labeled waste container. The label should clearly identify the contents as "this compound waste."
-
Ensure the container is compatible with the chemical and is securely sealed to prevent leaks or spills.
-
Do not mix with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.
-
-
Storage of Waste: Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials.
-
Arranging for Disposal: Contact your institution's EHS office to schedule a pickup for the chemical waste. Do not attempt to dispose of the chemical down the drain or in the regular trash.
Quantitative Data Summary
For reference, the following table summarizes key quantitative data for Dihydrozeatin riboside. The deuterated form (d3) will have a slightly higher molecular weight.
| Property | Value |
| Molecular Formula | C₁₅H₂₃N₅O₅ |
| Average Molecular Weight | 353.37 g/mol |
| Physical State | Solid |
| Appearance | White to off-white powder |
| Solubility | Soluble in DMSO and methanol |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Key Experimental Methodologies
While specific experimental protocols will vary, any procedure involving this compound should incorporate the aforementioned safety and disposal considerations into the methodology. This ensures that the entire lifecycle of the chemical, from receipt to disposal, is managed safely and responsibly.
The logical relationship between experimental work and disposal is depicted below.
Caption: Relationship between experimental and disposal phases.
Essential Safety and Logistics for Handling Dihydrozeatin riboside-d3
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of chemical compounds is paramount. This guide provides immediate, essential safety and logistical information for Dihydrozeatin riboside-d3, including personal protective equipment (PPE), operational procedures, and disposal plans.
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment should be worn to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| Body Part | Personal Protective Equipment | Specifications |
| Eyes/Face | Safety glasses or goggles | Should comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] |
| Hands | Chemical-resistant gloves | Nitrile gloves are suitable for protection against a wide range of chemicals.[2] Always inspect gloves before use.[3] |
| Body | Laboratory coat | A standard lab coat should be worn to protect against spills.[4] |
| Respiratory | Not generally required | Under normal use conditions, respiratory protection is not needed.[1] However, if dust formation is unavoidable, a particle filter respirator may be considered. |
Operational Plan
A systematic approach to handling this compound from receipt to disposal is crucial for laboratory safety and efficiency.
1. Receiving and Inspection:
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Verify that the container is properly labeled with the chemical name, concentration, and any hazard warnings.[5]
-
Confirm that the received quantity matches the order.
2. Storage:
-
Store in a tightly closed container in a freezer at temperatures below -20°C.[1]
-
Keep in a well-ventilated area away from direct sunlight, heat, and moisture.[5]
-
Store separately from incompatible materials such as strong oxidizing agents.[1][5]
3. Handling and Use:
-
Handle in accordance with good industrial hygiene and safety practices.[1]
-
Avoid contact with skin, eyes, or clothing.[1]
-
Avoid the formation of dust and aerosols.
-
Use in a well-ventilated area or under a chemical fume hood.[6]
-
Do not eat, drink, or smoke in the laboratory.[3]
-
Wash hands thoroughly after handling.[3]
4. Spill Management:
-
In case of a spill, promptly clean it up using appropriate protective apparel and equipment.[3]
-
For a powder spill, avoid generating dust. Collect the material and place it in a suitable container for disposal.
-
Ensure spill kits are readily available.[5]
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance. As it is considered a non-hazardous waste, the disposal procedure is straightforward.
1. Unused or Waste Product:
-
While some non-hazardous chemical waste can be disposed of in the regular trash or down the drain, it is crucial to adhere to local regulations.[7][8]
-
It is best practice to collect the waste material in a clearly labeled, sealed container.[9]
-
Contact your institution's environmental health and safety (EHS) office for specific guidance on disposal procedures.
2. Empty Containers:
-
Empty containers should be triple-rinsed with a suitable solvent.
-
The rinsate should be collected and disposed of as chemical waste.
-
After rinsing, deface the label on the container to indicate that it no longer contains the hazardous material.[10]
-
The clean, empty container can then typically be disposed of in the regular trash.[10]
Workflow for Handling this compound
Caption: Workflow from receiving to disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. trimaco.com [trimaco.com]
- 3. artsci.usu.edu [artsci.usu.edu]
- 4. iisertirupati.ac.in [iisertirupati.ac.in]
- 5. saffronchemicals.com [saffronchemicals.com]
- 6. Safety Rules in Chemical Laboratories: A Practical Guide | US [sdsmanager.com]
- 7. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 8. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 9. sites.rowan.edu [sites.rowan.edu]
- 10. sfasu.edu [sfasu.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
